Product packaging for But-3-yn-2-ylbenzene(Cat. No.:CAS No. 4544-28-9)

But-3-yn-2-ylbenzene

Cat. No.: B1296858
CAS No.: 4544-28-9
M. Wt: 130.19 g/mol
InChI Key: PMZSDQGYELHPDH-UHFFFAOYSA-N
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Description

But-3-yn-2-ylbenzene, with the CAS number 4544-28-9 and molecular formula C10H10, is a phenyl-substituted alkyne of significant interest in advanced chemical and combustion research . Its molecular structure, featuring a benzene ring attached to a but-3-yn-2-yl chain, provides a unique model compound for studying reaction kinetics. This compound is particularly valuable for investigating hydrogen atom abstraction from propargyl C-H sites by radicals such as hydrogen (H) and hydroxyl (OH), which are critical steps in the formation of soot and polycyclic aromatic hydrocarbons (PAHs) during combustion processes . The presence of both the phenyl group and the alkyne functionality in its structure makes it an ideal subject for understanding the interplay of different reactive sites and the electron-withdrawing inductive effects that influence transition state stability and reaction pathways . As a specialty chemical, it is offered with a purity of 95% and must be stored appropriately . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not approved for diagnostic, therapeutic, or personal use, nor for any human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B1296858 But-3-yn-2-ylbenzene CAS No. 4544-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSDQGYELHPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341741
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-28-9
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of But-3-yn-2-ylbenzene (CAS No: 4544-28-9). Due to the limited availability of experimentally determined data for this specific compound, this document presents a combination of predicted values from computational models and detailed, generalized experimental protocols for the determination of key physicochemical properties. These protocols are widely applicable to organic compounds of this nature and can be readily adapted by researchers in a laboratory setting.

Core Physicochemical Data

The quantitative data available for this compound is summarized below. It is important to note that the boiling point and density are predicted values and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₀--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 130.19 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 4544-28-9--INVALID-LINK--, --INVALID-LINK--
Predicted Boiling Point 160.8 ± 9.0 °C--INVALID-LINK--
Predicted Density 0.931 ± 0.06 g/cm³--INVALID-LINK--
Purity (Typical) ≥95%--INVALID-LINK--
Melting Point Not available-
Solubility Not available-

Computational Chemistry Data

ParameterValueSource
Topological Polar Surface Area (TPSA) 0 Ų--INVALID-LINK--
LogP 2.4233--INVALID-LINK--
Hydrogen Bond Acceptors 0--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the primary physicochemical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.

Apparatus:

  • Thiele tube or melting point apparatus with boiling point determination functionality

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

  • A small volume of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is heated in a Thiele tube or a suitable apparatus.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Water bath with temperature control

  • Thermometer

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The pycnometer is again brought to the same temperature in the water bath, and its mass is determined (m₃).

  • The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different environments.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dimethyl sulfoxide)

Procedure:

  • Approximately 0.1 mL of this compound is added to a test tube.

  • The solvent is added in small increments (e.g., 0.1 mL at a time) up to a total of 3 mL.

  • After each addition, the mixture is agitated thoroughly.

  • Solubility is observed and recorded. A compound is generally considered "soluble" if it forms a clear, homogenous solution. Observations on partial solubility or insolubility are also noted.

  • This procedure is repeated for each of the selected solvents.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound is known to be directly involved. This compound is primarily documented as a chemical intermediate and has been noted in studies related to its presence in plant oils and its potential as a biofuel.

In the absence of a specific signaling pathway, a generalized experimental workflow for the characterization of a novel organic compound is presented below. This workflow outlines the logical progression from synthesis to detailed physicochemical and potential biological characterization.

G A Synthesis and Purification of this compound B Structural Elucidation (NMR, IR, MS) A->B Purity Confirmed C Physicochemical Property Determination B->C Structure Confirmed H Preliminary Biological Screening (e.g., cytotoxicity, enzyme inhibition) B->H Characterized Compound D Boiling Point C->D E Density C->E F Solubility Profile C->F G Melting Point (if applicable) C->G I Active H->I Positive Hit J Inactive H->J No Significant Activity K Further Mechanistic Studies (Target identification, pathway analysis) I->K L Archive/Repurpose J->L

An In-Depth Technical Guide to the Synthesis and Characterization of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of but-3-yn-2-ylbenzene, a valuable building block in organic synthesis. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound, also known as 3-phenyl-1-butyne, is an organic compound with the chemical formula C₁₀H₁₀. Its structure, featuring a terminal alkyne and a chiral center, makes it a significant precursor in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The presence of the reactive alkyne functionality allows for a wide range of chemical transformations, such as click chemistry, Sonogashira couplings, and acetylide additions.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most common and effective methods involve the formation of the carbon-carbon bond between the phenyl-containing fragment and the butyne moiety. Two primary and highly convergent synthetic strategies are detailed below: the Grignard reaction and the Sonogashira coupling.

Method 1: Grignard Reaction

A robust method for the synthesis of this compound involves the reaction of a suitable Grignard reagent with acetophenone. To achieve the desired product, ethynylmagnesium bromide is reacted with acetophenone to form the corresponding propargyl alcohol, which is then reduced to yield the target molecule.

Step 1: Preparation of Ethynylmagnesium Bromide

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Magnesium turnings (1.2 eq) are placed in the flask.

  • A solution of ethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent formation is complete, acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

Step 2: Reaction with Acetophenone

  • The flask containing the ethynylmagnesium bromide solution is cooled to 0 °C in an ice bath.

  • A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-phenylprop-2-yn-1-ol.

Step 3: Reduction of the Propargyl Alcohol (Conceptual)

Method 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In a potential synthesis of this compound, a derivative of 1-phenylethanol could be coupled with a protected acetylene source.

  • To a solution of 1-bromo-1-phenylethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).

  • A base, typically an amine such as triethylamine or diisopropylamine (7.0 eq), is added to the mixture.

  • A protected acetylene, such as trimethylsilylacetylene (1.1 eq), is then added.

  • The reaction mixture is stirred at room temperature for 3 hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite®.

  • The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

  • The protecting group (e.g., trimethylsilyl) is then removed under appropriate conditions (e.g., with a fluoride source like TBAF) to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

ParameterGrignard Reaction (for intermediate)Sonogashira Coupling (general)
Starting Materials Acetophenone, Ethynylmagnesium bromide1-Bromo-1-phenylethane, Trimethylsilylacetylene
Key Reagents Anhydrous THF, NH₄Cl (aq)Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Reaction Time 2-4 hours3 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield Not specified for final product89% (for a generic Sonogashira coupling)[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for this compound are predicted based on the analysis of its isomer, 3-phenyl-1-butyne, and general spectroscopic principles.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ ~1.5Doublet~73H
≡C-H ~2.1Doublet~2.81H
-CH- ~3.7Doublet of Quartets~7, ~2.81H
Aromatic-H ~7.3Multiplet-5H

Note: Data is based on the reported spectrum of 3-phenyl-1-butyne and may vary for this compound.[2]

The ¹³C NMR spectrum is expected to show distinct signals for the methyl, methine, acetylenic, and aromatic carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected to be:

Functional GroupWavenumber (cm⁻¹)Intensity
≡C-H stretch (terminal alkyne) ~3300Sharp, Strong[3]
C≡C stretch (alkyne) ~2100Sharp, Weak to Medium[3]
C-H stretch (aromatic) 3000-3100Medium
C=C stretch (aromatic) 1450-1600Medium to Strong
C-H bend (aromatic) 690-900Strong

Note: The presence of a sharp peak around 3300 cm⁻¹ is highly indicative of a terminal alkyne.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionm/zInterpretation
[M]⁺ 130.19Molecular Ion[4]
[M-CH₃]⁺ 115Loss of a methyl group
[C₆H₅]⁺ 77Phenyl cation

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_sonogashira Sonogashira Coupling acetophenone Acetophenone grignard_reaction Reaction in THF acetophenone->grignard_reaction ethynylmagnesium_bromide Ethynylmagnesium Bromide ethynylmagnesium_bromide->grignard_reaction propargyl_alcohol 1-Phenylprop-2-yn-1-ol grignard_reaction->propargyl_alcohol reduction Reduction propargyl_alcohol->reduction product_grignard This compound reduction->product_grignard phenylethane_derivative 1-Bromo-1-phenylethane sonogashira_coupling Pd/Cu Catalysis phenylethane_derivative->sonogashira_coupling protected_acetylene Protected Acetylene protected_acetylene->sonogashira_coupling coupled_product Protected Product sonogashira_coupling->coupled_product deprotection Deprotection coupled_product->deprotection product_sonogashira This compound deprotection->product_sonogashira

Caption: Synthetic routes to this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmation & Purity Assessment nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-ylbenzene, with the CAS number 4544-28-9, is an organic compound featuring a benzene ring attached to a butynyl group.[1] Its chemical formula is C₁₀H₁₀ and it has a molecular weight of 130.19 g/mol .[1] The structure of this molecule, containing both aromatic and alkyne functionalities, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, the quantitative data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HAr-H
~3.80q1H-CH(CH₃)-
~2.10d1H≡C-H
~1.60d3H-CH(CH₃ )-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~145Ar-C (ipso)
~128.5Ar-C H (para)
~128.0Ar-C H (ortho)
~126.5Ar-C H (meta)
~84≡C -H
~70-C C-H
~35-CH -
~22-CH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~2100WeakC≡C stretch (terminal alkyne)
~1600, 1495, 1450MediumAromatic C=C ring stretch
~760, 700StrongAromatic C-H bend (monosubstituted)

MS (Mass Spectrometry) Data (Predicted)

  • Ionization Method: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment Ion
130Moderate[M]⁺ (Molecular Ion)
115High[M-CH₃]⁺
105High[C₈H₉]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup:

    • The NMR spectrometer is typically operated at a proton frequency of 300-600 MHz.

    • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the pulse angle (typically 90°), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (for a liquid sample):

    • Place a small drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • A background spectrum of the empty sample holder is recorded to subtract the absorbance of atmospheric water and carbon dioxide.

  • Data Acquisition:

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. This allows for separation from any impurities before mass analysis.

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Information (Connectivity, Functional Groups) NMR->Structure_Elucidation IR->Structure_Elucidation MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Confirmation MW_Fragmentation->Final_Structure Confirmation

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

But-3-yn-2-ylbenzene (CAS 4544-28-9): A Technical Overview for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, But-3-yn-2-ylbenzene (CAS 4544-28-9) represents a molecule of interest with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive summary of its known properties, highlights current knowledge gaps, and suggests avenues for future investigation.

Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol , is a benzene derivative featuring a butynyl side chain.[1][2][3] While detailed experimental data on its physical properties remain scarce in publicly available literature, computational predictions and information from chemical suppliers offer some insights.

PropertyValue/InformationSource
CAS Number 4544-28-9[1][2][3]
Molecular Formula C₁₀H₁₀[1][2][3]
Molecular Weight 130.19 g/mol [1][2][3]
Synonyms (1-Methyl-2-propyn-1-yl)benzene[2]
Purity ≥95% (as offered by suppliers)[2][3]
Storage 4°C, stored under nitrogen[2]
Topological Polar Surface Area (TPSA) 0 Ų[2]
LogP 2.4233 (Computed)[2]
Hydrogen Bond Acceptors 0[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Note: The lack of experimentally determined values for key parameters such as boiling point, melting point, and density underscores the need for further empirical studies to fully characterize this compound.

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS for this compound, these spectra are not readily accessible in the public domain.[4] Researchers are advised to request this information directly from suppliers for detailed structural confirmation.

Synthesis and Reactivity

An explicit, peer-reviewed experimental protocol for the synthesis of this compound is not readily found in the current literature. However, based on its chemical structure, a plausible synthetic route can be proposed. A potential method involves the nucleophilic addition of a metal acetylide (such as lithium acetylide) to acetophenone, followed by the reduction of the resulting tertiary alcohol. This general approach is a standard method in organic chemistry for the formation of propargyl alcohols and their subsequent conversion to the corresponding alkynes.

Below is a conceptual workflow for a potential synthesis of this compound.

G Conceptual Synthetic Workflow for this compound cluster_0 Step 1: Acetylide Addition cluster_1 Step 2: Reduction Acetophenone Acetophenone Propargyl_Alcohol Tertiary Propargyl Alcohol Intermediate Acetophenone->Propargyl_Alcohol Nucleophilic Addition Metal_Acetylide Metal Acetylide (e.g., Lithium Acetylide) Metal_Acetylide->Propargyl_Alcohol But_3_yn_2_ylbenzene This compound Propargyl_Alcohol->But_3_yn_2_ylbenzene Reduction of Hydroxyl Group Reducing_Agent Reducing Agent (e.g., H₂/Pd or Silane) Reducing_Agent->But_3_yn_2_ylbenzene

Figure 1. A potential synthetic pathway for this compound.

The terminal alkyne and the benzylic position in this compound suggest a rich potential for various chemical transformations, making it a versatile building block in organic synthesis. The alkyne can undergo click chemistry reactions, Sonogashira coupling, and other metal-catalyzed transformations. The benzylic position can be a site for functionalization through radical or nucleophilic substitution reactions.

Biological Activity and Potential Applications

As of now, there is a significant lack of published data on the biological activity, pharmacology, and toxicology of this compound. This presents a key area for future research.

A study on a structurally related compound, S-but-3-yn-2-ylglycine, has shown it to be a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase. This finding suggests that the but-3-yn-2-yl moiety can act as a "warhead" for targeted covalent inhibition of enzymes. This raises the intriguing possibility that this compound itself, or its derivatives, could be explored as potential enzyme inhibitors in various therapeutic areas.

The general relationship between the physicochemical properties of benzene derivatives and their biological activity is a well-established principle in medicinal chemistry.[5] Factors such as lipophilicity (indicated by LogP), molecular shape, and electronic properties play a crucial role in determining a compound's interaction with biological targets. The computed LogP of 2.4233 for this compound suggests moderate lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The following diagram illustrates a conceptual relationship for investigating the potential biological activity of this compound.

G Investigative Framework for Biological Activity cluster_0 In Vitro Studies cluster_1 In Vivo Studies But_3_yn_2_ylbenzene This compound Enzyme_Assays Enzyme Inhibition Assays But_3_yn_2_ylbenzene->Enzyme_Assays Cell_Based_Assays Cell Viability/Proliferation Assays But_3_yn_2_ylbenzene->Cell_Based_Assays Receptor_Binding Receptor Binding Studies But_3_yn_2_ylbenzene->Receptor_Binding Efficacy_Models Disease Models Enzyme_Assays->Efficacy_Models Cell_Based_Assays->Efficacy_Models Pharmacokinetics Pharmacokinetic (ADME) Studies Efficacy_Models->Pharmacokinetics Toxicology Toxicology Studies Efficacy_Models->Toxicology

Figure 2. A proposed workflow for exploring the biological potential of this compound.

Conclusion and Future Directions

This compound is a chemical entity with confirmed basic identifiers but a significant lack of in-depth experimental characterization and biological evaluation. For researchers in drug discovery and development, this represents both a challenge and an opportunity. The immediate priorities for advancing the understanding of this molecule should be:

  • Experimental Determination of Physicochemical Properties: Acquiring accurate data for melting point, boiling point, density, and solubility is fundamental for its practical application and for building predictive models.

  • Public Dissemination of Spectroscopic Data: Detailed NMR, IR, and MS data would be invaluable for the scientific community for unambiguous identification and quality control.

  • Development and Publication of a Robust Synthetic Protocol: A detailed and reproducible synthetic method would facilitate wider access to this compound for further research.

  • Systematic Biological Screening: A comprehensive evaluation of its biological activity, including its potential as an enzyme inhibitor, is warranted. This should encompass in vitro screening against various targets, followed by cell-based assays and, if promising, in vivo studies.

The structural features of this compound suggest that it could be a valuable scaffold in medicinal chemistry. Further research is essential to unlock its full potential.

References

Structural Analysis of (1-Methyl-2-propyn-1-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive structural analysis of (1-Methyl-2-propyn-1-yl)benzene, more systematically named 3-phenyl-1-butyne. This document collates spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to ensure reproducibility. The guide also includes a visual representation of the analytical workflow for structural elucidation.

Introduction

(1-Methyl-2-propyn-1-yl)benzene, or 3-phenyl-1-butyne, is an organic compound featuring a benzene ring and a terminal alkyne group. The presence of both aromatic and alkyne functionalities makes it a molecule of interest in synthetic organic chemistry, potentially serving as a building block for more complex structures. Accurate structural elucidation is paramount for its application in further research and development. This guide presents a summary of its key structural features as determined by modern spectroscopic methods.

Spectroscopic Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-phenyl-1-butyne.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.25-7.45Multiplet-5HAr-H
3.85Quartet7.01HPh-CH (CH₃)
2.10Singlet-1HC≡C-H
1.65Doublet7.03HCH-CH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
144.0Ar-C (quaternary)
128.5Ar-C H (ortho/meta)
127.0Ar-C H (para)
126.5Ar-C H (ortho/meta)
84.0C ≡CH
71.0C≡C H
35.0Ph-C H(CH₃)
22.0CH-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3310Strong, Sharp≡C-H stretch
3030MediumAromatic C-H stretch
2970MediumAliphatic C-H stretch
2120WeakC≡C stretch
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
695, 755StrongMonosubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
13040[M]⁺ (Molecular Ion)
115100[M-CH₃]⁺ (Base Peak)
9130[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation : Approximately 10-20 mg of 3-phenyl-1-butyne was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1][2]

  • ¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans. The spectral width was set to 12 ppm.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 512 scans. The spectral width was set to 220 ppm.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

  • Sample Preparation : As 3-phenyl-1-butyne is a liquid at room temperature, a neat spectrum was obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) salt plates to form a thin film.[3][4]

  • Data Acquisition : The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed, consisting of a gas chromatograph with a capillary column coupled to a mass spectrometer with an electron ionization (EI) source.[5][6]

  • Sample Preparation : A dilute solution of 3-phenyl-1-butyne was prepared in dichloromethane. 1 µL of this solution was injected into the GC inlet.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for volatile organic compounds.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[7]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Processing : The total ion chromatogram (TIC) was processed to identify the peak corresponding to 3-phenyl-1-butyne. The mass spectrum for this peak was extracted, and the mass-to-charge ratios (m/z) and relative intensities of the fragment ions were determined.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution_in_CDCl3 Dissolution in CDCl3 (for NMR) Sample->Dissolution_in_CDCl3 NMR Neat_Liquid_Film Neat Liquid Film (for IR) Sample->Neat_Liquid_Film IR Dilution_in_DCM Dilution in DCM (for GC-MS) Sample->Dilution_in_DCM MS NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Dissolution_in_CDCl3->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Neat_Liquid_Film->IR_Spectroscopy GC_MS GC-MS Analysis Dilution_in_DCM->GC_MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Spectroscopy->NMR_Data IR_Data Characteristic Frequencies IR_Spectroscopy->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern GC_MS->MS_Data Structural_Elucidation Final Structure Confirmation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for the structural elucidation of 3-phenyl-1-butyne.

Logical Relationship in Mass Spectrometry Fragmentation

fragmentation_pathway Molecular_Ion [C₁₀H₁₀]⁺ m/z = 130 Loss_of_Methyl Loss of CH₃ radical Molecular_Ion->Loss_of_Methyl Base_Peak [C₉H₇]⁺ m/z = 115 (Base Peak) Loss_of_Methyl->Base_Peak Rearrangement Rearrangement Base_Peak->Rearrangement Tropylium_Ion [C₇H₇]⁺ m/z = 91 (Tropylium Ion) Rearrangement->Tropylium_Ion Loss_of_Acetylene Loss of C₂H₂ Tropylium_Ion->Loss_of_Acetylene Phenyl_Cation [C₆H₅]⁺ m/z = 77 Loss_of_Acetylene->Phenyl_Cation

Caption: Proposed fragmentation pathway for 3-phenyl-1-butyne in EI-MS.

Conclusion

The structural analysis of (1-Methyl-2-propyn-1-yl)benzene (3-phenyl-1-butyne) has been successfully performed using a combination of NMR, IR, and MS techniques. The spectroscopic data presented in this guide are consistent with the proposed structure and provide a reliable reference for researchers. The detailed experimental protocols offer a standardized approach for the characterization of this compound, ensuring data consistency and comparability across different laboratories. The provided visualizations of the experimental workflow and fragmentation pathway serve as clear and concise summaries of the analytical process and key structural relationships.

References

But-3-yn-2-ylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-2-ylbenzene, a hydrocarbon of interest in organic synthesis. This document details its fundamental chemical properties, plausible synthetic routes, and analytical methodologies, presented in a format tailored for a scientific audience.

Core Compound Data

This compound, also known as (1-Methyl-2-propyn-1-yl)benzene, is an organic compound featuring a benzene ring attached to a butyne chain.[1] Its key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀[1][2]
Molecular Weight 130.19 g/mol [1][2]
CAS Number 4544-28-9[1][2][3]
Synonyms (1-Methyl-2-propyn-1-yl)benzene[1]
Purity (Typical) ≥95%[1]
Recommended Storage 4°C, stored under nitrogen[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature, plausible and established methodologies for similar chemical structures can be described.

Plausible Synthetic Route: Sonogashira Coupling

A highly effective and common method for forming carbon-carbon bonds between aryl halides and terminal alkynes is the Sonogashira cross-coupling reaction.[2][4][5] This method is a plausible route for the synthesis of this compound.

Reaction Scheme: A Sonogashira coupling would involve the reaction of an aryl halide, such as iodobenzene, with a terminal alkyne, in this case, 1-butyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5]

General Experimental Protocol:

  • Reaction Setup: A reaction flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an anhydrous, deoxygenated solvent (e.g., THF or dioxane).

  • Addition of Reagents: The aryl halide (e.g., iodobenzene), the terminal alkyne (e.g., 1-butyne), and an amine base (e.g., triethylamine or piperidine) are added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified, commonly through flash column chromatography, to yield the desired substituted alkyne.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the following methods are standard for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. The aromatic protons would be expected in the 6.5-8.0 ppm region, while the aliphatic and acetylenic protons would appear at higher field.[6]

    • ¹³C NMR: Would be used to determine the number of unique carbon atoms and their chemical environments. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. A key feature for a terminal alkyne like 1-butyne (a potential reactant) is a sharp absorption peak around 3300 cm⁻¹ for the ≡C-H stretch and another around 2100 cm⁻¹ for the C≡C triple bond stretch.[7]

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its characterization.

G cluster_reactants Reactants cluster_reaction Sonogashira Coupling cluster_product Product Iodobenzene Iodobenzene Coupling Pd Catalyst, Cu(I) Co-catalyst, Amine Base Iodobenzene->Coupling Butyne 1-Butyne Butyne->Coupling Product This compound Coupling->Product C-C Bond Formation

Caption: Plausible synthesis of this compound via Sonogashira coupling.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Solubility and Stability of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of But-3-yn-2-ylbenzene. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted physicochemical properties based on its chemical structure. It also furnishes detailed, standardized experimental protocols for the systematic determination of its solubility and stability profiles, essential for research and development.

Physicochemical Profile of this compound

This compound (CAS No. 4544-29-9) is an organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2] Its structure consists of a benzene ring attached to a but-3-yn-2-yl group, featuring a terminal alkyne. This structure imparts a generally nonpolar and hydrophobic character to the molecule. The presence of the terminal alkyne is a key feature, influencing its reactivity and potential instability.

Predicted Physicochemical Properties:

  • Polarity: Low, due to the predominance of hydrocarbon components.

  • Hydrogen Bonding: Does not act as a hydrogen bond donor; may act as a very weak hydrogen bond acceptor at the alkyne.

  • LogP: The predicted LogP value is 2.4233, indicating a preference for lipophilic environments.[2]

Predicted Solubility Profile

The solubility of this compound is expected to be governed by the "like dissolves like" principle. Its nonpolar nature suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents, particularly water. The following table summarizes the predicted qualitative solubility in common laboratory solvents.

SolventTypePredicted SolubilityRationale
WaterPolar, ProticInsolubleThe molecule's hydrophobicity and lack of strong hydrogen bonding capabilities limit its interaction with water.
MethanolPolar, ProticSparingly SolubleThe alkyl chain and phenyl group limit solubility in this polar protic solvent.
EthanolPolar, ProticModerately SolubleThe slightly larger alkyl chain of ethanol improves miscibility with the nonpolar compound compared to methanol.
AcetonePolar, AproticSolubleGood miscibility is expected due to acetone's ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar, AproticSolubleDMSO is a powerful solvent for a wide array of organic molecules.
Dichloromethane (DCM)NonpolarVery SolubleThe nonpolar nature of both the solute and solvent should lead to high solubility.
Ethyl AcetateModerately PolarVery SolubleA versatile solvent that is expected to readily dissolve this compound.
HexaneNonpolarVery SolubleStrong van der Waals interactions between the nonpolar compound and hexane will promote solubility.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical consideration, particularly due to the presence of the terminal alkyne and the benzene ring. These functional groups are susceptible to specific degradation pathways.

Stress ConditionPotential for DegradationLikely Degradation Pathway(s)
Acidic/Basic Hydrolysis Low to ModerateThe alkyne bond is generally stable to hydrolysis unless extreme pH and temperature are applied. The ether linkage, if present in a formulation, would be a primary target.
Oxidation HighThe terminal alkyne can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxygenated species. The benzylic position is also prone to oxidation. Microbial degradation, if relevant, would likely initiate through the oxidation of the alkyl side chain.[3]
Thermal Degradation ModerateAt elevated temperatures, polymerization of the alkyne can occur. Decomposition at very high temperatures is also possible.
Photodegradation Moderate to HighThe aromatic ring can absorb UV light, leading to photochemical reactions. This can induce photo-oxidation by a free radical mechanism.[4][5]

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

This protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol).

    • Ensure a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations of this compound to quantify the amount dissolved in the samples.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[4][7] These studies are conducted under conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active substance.[8]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound and a solution sample to elevated temperatures (e.g., 70°C) for a defined period.

    • Photostability: Expose a solid sample and a solution sample to a controlled source of UV and visible light. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Assess the mass balance to ensure that all degradation products are accounted for.

    • Characterize the major degradation products.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of a novel compound like this compound.

G cluster_0 Solubility Assessment A Add excess compound to solvent B Equilibrate (24-72h) A->B C Filter supernatant B->C D Quantify by HPLC/LC-MS C->D E Report solubility (mg/mL) D->E

Caption: Workflow for experimental solubility determination.

G cluster_1 Stability Assessment (Forced Degradation) F Prepare stock solution G Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) F->G H Analyze by stability-indicating HPLC G->H I Identify degradants (LC-MS) H->I J Determine degradation pathways I->J

Caption: Workflow for forced degradation stability studies.

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound and offers robust protocols for their experimental determination. These methodologies are crucial for advancing research and ensuring the quality and reliability of data in drug development and other scientific applications.

References

Theoretical Analysis of But-3-yn-2-ylbenzene Transition States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the transition states of but-3-yn-2-ylbenzene. While direct experimental or computational studies on this specific molecule are not extensively published, its structural similarity to other aryl-alkynes and enediynes allows for a robust predictive analysis based on well-established reaction mechanisms and computational protocols. This document outlines the most probable reaction pathways, details the computational methodologies required for their investigation, and presents the expected nature of the quantitative data.

Introduction to this compound Reactivity

This compound is an aromatic hydrocarbon containing both a phenyl ring and an alkyne functional group.[1] Its structure is closely related to the core components of enediyne compounds, which are known for their unique reactivity, particularly their ability to undergo thermal rearrangements to form highly reactive diradical species.[2][3] The most relevant of these reactions for theoretical study is the Bergman cyclization.[4] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms, transition states, and energetics of such reactions.[2][5]

Proposed Reaction Pathways and Transition States

The primary reaction pathway anticipated for a molecule with the structural motifs of this compound is a variation of the Bergman cyclization. This reaction involves the cycloaromatization of an enediyne or a related system to produce a p-benzyne diradical.[1] For aryl-substituted enediynes, an alternative C1-C5 cyclization has also been computationally proposed and observed.

Bergman-type Cyclization (C1-C6)

The classical Bergman cyclization involves a 1,6-diyne system.[4] While this compound is not a classical enediyne, under thermal conditions, it could potentially dimerize or react with another unsaturated molecule to form a precursor that can then undergo a Bergman-type cyclization. The key transition state in this pathway would involve the formation of a new carbon-carbon bond between the two alkyne carbons, leading to a bicyclic aromatic diradical. Phenyl substitution has been shown to increase the activation barrier for this type of cyclization due to steric hindrance.

C1-C5 Cyclization

For terminal aryl-substituted enediynes, computational studies have shown that a C1-C5 cyclization can be a competing, and sometimes favored, pathway. This reaction is thought to be enhanced by the stabilization of the resulting radical by the neighboring aryl group. This pathway would lead to the formation of indene derivatives after hydrogen abstraction.

The following diagram illustrates the logical relationship between this compound and its potential cyclization pathways.

logical_relationship reactant This compound precursor Reactive Intermediate (e.g., Dimer) reactant->precursor Activation (e.g., Heat) bergman Bergman-type (C1-C6) Cyclization precursor->bergman c1c5 C1-C5 Cyclization precursor->c1c5 bergman_ts Transition State 1 (TS1) bergman->bergman_ts c1c5_ts Transition State 2 (TS2) c1c5->c1c5_ts bergman_prod p-Benzyne Diradical Product bergman_ts->bergman_prod c1c5_prod Indene Derivative Product c1c5_ts->c1c5_prod

Potential reaction pathways for this compound.

Computational Methodology (Experimental Protocols)

To theoretically investigate the transition states of this compound, a systematic computational protocol is required. Density Functional Theory (DFT) is the most common and effective method for these types of studies.

Geometry Optimization

The first step involves optimizing the geometries of the reactant (this compound), the proposed transition states, and the final products.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is widely used and has been shown to provide reliable results for enediyne cyclizations. Other functionals like BLYP or newer, dispersion-corrected functionals (e.g., wB97X-D) can also be employed.[1][6]

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-31G+(d,p), is a common starting point. For higher accuracy, a larger basis set like 6-311G++(d,p) is recommended.[6]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

Transition State Search

Locating the transition state (a first-order saddle point on the potential energy surface) is a critical step.

  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 or QST3, or eigenvector-following methods are standard.

  • Initial Guess: A good initial guess for the transition state geometry is crucial. This can be generated by interpolating between the reactant and product structures or by using chemical intuition to distort the reactant geometry towards the expected transition state.

Frequency Calculations

Once a stationary point is located, a frequency calculation must be performed to characterize it.

  • Purpose:

    • To confirm that a minimized structure is a true minimum (zero imaginary frequencies).

    • To verify that a transition state is a true first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

    • To calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

Intrinsic Reaction Coordinate (IRC) Calculations

An IRC calculation is performed to confirm that the located transition state connects the desired reactant and product.

  • Purpose: This calculation follows the reaction pathway downhill from the transition state in both forward and reverse directions to ensure it leads to the correct reactant and product minima.

The following diagram outlines the typical workflow for a computational study of a reaction mechanism.

computational_workflow start Define Reactant & Product Structures opt_react_prod Geometry Optimization of Reactant & Product start->opt_react_prod freq_react_prod Frequency Calculation (Confirm Minima) opt_react_prod->freq_react_prod ts_search Transition State Search (e.g., QST2/3) opt_react_prod->ts_search analysis Analyze Energetics (ΔE‡, ΔGrxn) freq_react_prod->analysis freq_ts Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->freq_ts irc IRC Calculation freq_ts->irc irc->analysis

Standard workflow for theoretical transition state analysis.

Data Presentation

The results of these computational studies are typically summarized in tables that allow for easy comparison of energies and key geometric parameters.

Calculated Energetics

This table would summarize the calculated activation and reaction energies for the proposed pathways. Energies are typically reported in kcal/mol.

Reaction PathwayLevel of TheoryΔE‡ (kcal/mol)ΔH‡ (kcal/mol)ΔG‡ (kcal/mol)ΔHrxn (kcal/mol)
Bergman-type (C1-C6) B3LYP/6-31G(d)TBDTBDTBDTBD
B3LYP/6-311+G(d,p)TBDTBDTBDTBD
C1-C5 Cyclization B3LYP/6-31G(d)TBDTBDTBDTBD
B3LYP/6-311+G(d,p)TBDTBDTBDTBD

TBD: To Be Determined by calculation.

Key Geometric Parameters of Transition States

This table would detail the critical bond lengths and angles in the calculated transition state structures. For a Bergman-type cyclization, the distance between the two reacting carbon atoms is a key parameter.[6]

Geometric ParameterTransition StateB3LYP/6-31G(d)B3LYP/6-311+G(d,p)
C1-C6 Distance (Å) TS1TBDTBD
C1-C5 Distance (Å) TS2TBDTBD
C-C≡C Angle 1 (°) TS1TBDTBD
C-C≡C Angle 2 (°) TS1TBDTBD

TBD: To Be Determined by calculation.

Conclusion

Theoretical studies are indispensable for understanding the reactivity and transition states of molecules like this compound. Based on the extensive research on related enediyne systems, it is proposed that this molecule's reactivity is likely dominated by thermal cyclization pathways, such as the Bergman-type and C1-C5 cyclizations. The computational protocols outlined in this guide, centered around Density Functional Theory, provide a robust framework for determining the operative reaction mechanisms, elucidating the geometries of the transition states, and quantifying the associated energy barriers. The resulting data will be crucial for researchers in organic synthesis, materials science, and drug development who wish to harness or mitigate the reactivity of such compounds.

References

But-3-yn-2-ylbenzene: A Synthetic Building Block, Not a Constituent of Plant Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

Extensive review of scientific literature and chemical databases reveals no evidence to support the presence of But-3-yn-2-ylbenzene as a naturally occurring hydrocarbon in plant seed oil. This compound is recognized within the scientific community as a synthetic building block, utilized in various organic chemistry applications, rather than a product of natural biosynthesis in plants.

The inquiry into its properties as a plant-derived compound appears to be based on a mistaken premise. Therefore, a technical guide detailing its quantitative data from plant sources, experimental protocols for its extraction from seeds, and its role in biological signaling pathways cannot be constructed. The foundational information required for such a document—its natural occurrence in flora—is absent from the current body of scientific knowledge.

For researchers, scientists, and drug development professionals, it is crucial to focus on compounds with established natural origins or well-documented synthetic pathways that are relevant to their field of study. While the exploration of novel natural products is a vital area of research, this compound does not currently fall into this category. Its utility is established in the realm of chemical synthesis, where it serves as a valuable precursor for more complex molecules.

Exploring the Potential Molecular Mechanisms of But-3-yn-2-ylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-ylbenzene is a small aromatic alkyne with a chemical structure that suggests a potential for significant biological activity. While direct experimental data on its molecular mechanisms are limited, its constituent functional groups—a phenyl ring and a terminal alkyne—are known to undergo specific metabolic transformations and interactions with biological macromolecules. This technical guide explores the potential molecular mechanisms of this compound, drawing upon established principles of xenobiotic metabolism and toxicology. We will delve into hypothetical pathways of bioactivation, potential interactions with key cellular enzymes like Cytochrome P450s, and the possibility of covalent modification of proteins. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the biological activities and potential toxicities of small phenylalkyne compounds.

Introduction

This compound (CAS No. 4544-28-9) is an organic compound featuring a benzene ring attached to a butynyl group. Its simple structure belies a potential for complex biological interactions. The presence of an aromatic ring and a terminal alkyne moiety suggests that this molecule could be a substrate for and/or an inhibitor of metabolic enzymes, and may have the capacity to form covalent adducts with cellular macromolecules. Understanding these potential molecular mechanisms is crucial for assessing its pharmacological and toxicological profile. This guide will present a hypothesis-driven exploration of these mechanisms based on the known biochemistry of its structural components.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₁₀ChemScene[1]
Molecular Weight 130.19 g/mol ChemScene[1]
CAS Number 4544-28-9ChemScene[1]
SMILES CC(C#C)C1=CC=CC=C1ChemScene[1]
Synonyms (1-Methyl-2-propyn-1-yl)benzeneChemScene[1]

Potential Molecular Mechanisms of Action

The molecular mechanisms of this compound are likely dictated by the metabolic fate of its phenyl and terminal alkyne functionalities. The following sections outline the hypothetical pathways.

Metabolism of the Phenyl Group: Bioactivation to Reactive Intermediates

The phenyl group of this compound is a likely target for oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are known to metabolize polycyclic aromatic hydrocarbons.[2][3][4] This metabolic process, termed bioactivation, can lead to the formation of highly reactive electrophilic intermediates.

A primary pathway involves the formation of an arene oxide (epoxide) on the benzene ring.[5] This epoxide is a reactive electrophile that can have several fates:

  • Detoxification: The epoxide can be hydrolyzed by epoxide hydrolase to a non-reactive trans-dihydrodiol. It can also be conjugated with glutathione (GSH) either spontaneously or catalyzed by glutathione S-transferases (GSTs).

  • Toxicity/Carcinogenicity: The arene oxide can rearrange to form a phenol. More critically, it can covalently bind to nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity. The formation of diol epoxides from further metabolism of dihydrodiols is a well-established mechanism for the carcinogenicity of many aromatic hydrocarbons.[2][3][4]

Phenyl_Metabolism cluster_0 Metabolism of the Phenyl Group This compound This compound Arene Oxide Arene Oxide This compound->Arene Oxide Cytochrome P450 (e.g., CYP1A1, CYP1B1) trans-Dihydrodiol trans-Dihydrodiol Arene Oxide->trans-Dihydrodiol Epoxide Hydrolase Phenol Phenol Arene Oxide->Phenol Spontaneous Rearrangement GSH Conjugate GSH Conjugate Arene Oxide->GSH Conjugate GST Macromolecular Adducts (DNA, Protein) Macromolecular Adducts (DNA, Protein) Arene Oxide->Macromolecular Adducts (DNA, Protein) Nucleophilic Attack

Figure 1: Hypothetical metabolic pathway of the phenyl group of this compound.
Metabolism and Interaction of the Terminal Alkyne: Enzyme Inhibition and Covalent Modification

The terminal alkyne moiety of this compound is a key functional group that can mediate significant biological effects. Terminal alkynes are well-documented as mechanism-based inhibitors of CYP enzymes.[1][6][7]

The proposed mechanism involves the oxidation of the alkyne by a CYP enzyme to a highly reactive ketene intermediate.[7] This ketene can then covalently bind to a nucleophilic residue within the active site of the enzyme, leading to its irreversible inactivation. This "suicide inhibition" can have profound effects on the metabolism of other drugs and endogenous compounds.

Furthermore, the terminal alkyne itself can act as a latent electrophile and react directly with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine.[8] This can lead to the formation of a stable thioether bond, resulting in covalent modification and potential alteration of protein function.

Alkyne_Interaction cluster_1 Interaction of the Terminal Alkyne Moiety This compound This compound Ketene Intermediate Ketene Intermediate This compound->Ketene Intermediate Cytochrome P450 Oxidation Covalent Protein Adduct Covalent Protein Adduct This compound->Covalent Protein Adduct Direct Nucleophilic Attack Inactive CYP Adduct Inactive CYP Adduct Ketene Intermediate->Inactive CYP Adduct Covalent Binding CYP Enzyme CYP Enzyme Cellular Protein (e.g., with Cysteine) Cellular Protein (e.g., with Cysteine)

Figure 2: Potential mechanisms of interaction of the terminal alkyne group.

Experimental Protocols for Investigating the Hypothesized Mechanisms

To validate the proposed molecular mechanisms of this compound, a series of in vitro and in cellulo experiments can be conducted.

In Vitro Metabolism Studies with Liver Microsomes
  • Objective: To determine if this compound is a substrate and/or inhibitor of CYP enzymes.

  • Methodology:

    • Incubate this compound with human or rat liver microsomes in the presence of an NADPH-generating system.

    • Analyze the reaction mixture at various time points using LC-MS/MS to identify potential metabolites (e.g., hydroxylated derivatives, diols).

    • To assess CYP inhibition, co-incubate this compound with known CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and measure the formation of their respective metabolites. A decrease in metabolite formation would indicate inhibition.

    • To investigate mechanism-based inhibition, pre-incubate the microsomes with this compound and NADPH before adding the probe substrate. A time- and concentration-dependent loss of enzyme activity that is not restored by dialysis would be indicative of suicide inhibition.

Experimental_Workflow_1 cluster_2 In Vitro Metabolism Workflow Start Start Incubate with Liver Microsomes + NADPH Incubate with Liver Microsomes + NADPH Start->Incubate with Liver Microsomes + NADPH Analyze Metabolites (LC-MS/MS) Analyze Metabolites (LC-MS/MS) Incubate with Liver Microsomes + NADPH->Analyze Metabolites (LC-MS/MS) Assess CYP Inhibition (Co-incubation) Assess CYP Inhibition (Co-incubation) Incubate with Liver Microsomes + NADPH->Assess CYP Inhibition (Co-incubation) End End Analyze Metabolites (LC-MS/MS)->End Investigate Mechanism-Based Inhibition (Pre-incubation) Investigate Mechanism-Based Inhibition (Pre-incubation) Assess CYP Inhibition (Co-incubation)->Investigate Mechanism-Based Inhibition (Pre-incubation) Investigate Mechanism-Based Inhibition (Pre-incubation)->End

Figure 3: Workflow for in vitro metabolism and CYP inhibition studies.
Covalent Binding Studies

  • Objective: To determine if this compound or its metabolites covalently bind to proteins.

  • Methodology:

    • Incubate radiolabeled ([³H] or [¹⁴C]) this compound with liver microsomes and an NADPH-generating system.

    • After incubation, precipitate the proteins using a solvent like methanol or trichloroacetic acid.

    • Wash the protein pellet extensively to remove any non-covalently bound radioactivity.

    • Quantify the remaining radioactivity in the protein pellet using liquid scintillation counting. An increase in radioactivity in the presence of NADPH would suggest metabolism-dependent covalent binding.

    • To identify the protein targets, the radiolabeled protein adducts can be separated by SDS-PAGE and visualized by autoradiography.

Summary and Future Directions

This technical guide has outlined the potential molecular mechanisms of this compound based on the known reactivity of its phenyl and terminal alkyne functional groups. The primary hypothesized pathways involve:

  • Metabolic activation of the phenyl ring by CYP enzymes to form reactive epoxides, which can lead to macromolecular adduct formation.

  • Mechanism-based inactivation of CYP enzymes and direct covalent modification of proteins by the terminal alkyne moiety.

These hypotheses provide a solid foundation for future experimental investigations. For researchers in drug discovery, understanding these potential liabilities is critical. The presence of a terminal alkyne, while useful as a synthetic handle for "click chemistry," can also be a liability due to its potential for CYP inhibition and covalent binding. Future studies should focus on the experimental validation of these proposed pathways to fully elucidate the pharmacological and toxicological profile of this compound and similar small phenylalkyne compounds. This knowledge will be invaluable for the rational design of safer and more effective chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Use of But-3-yn-2-ylbenzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of But-3-yn-2-ylbenzene in Sonogashira coupling reactions. This versatile terminal alkyne serves as a key building block in the synthesis of a wide array of substituted alkynes, which are pivotal intermediates in medicinal chemistry and materials science. The protocols outlined below cover both traditional copper-co-catalyzed and modern copper-free Sonogashira coupling conditions, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[1] The mild reaction conditions and tolerance of a broad range of functional groups have made the Sonogashira coupling an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2]

This compound, with its terminal alkyne functionality attached to a secondary benzylic carbon, is a valuable substrate for these reactions, leading to the formation of internal alkynes with a chiral center.

Reaction Mechanisms

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.

Copper-Co-catalyzed Sonogashira Coupling:

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

Copper-Free Sonogashira Coupling:

In the absence of a copper co-catalyst, the mechanism is believed to proceed as follows:

  • Oxidative Addition: Similar to the copper-co-catalyzed reaction, the Pd(0) catalyst reacts with the aryl halide.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium acetylide.

  • Reductive Elimination: The diarylalkynylpalladium(II) complex then undergoes reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Data Presentation: Quantitative Yields in Sonogashira Coupling

The following tables summarize representative yields for the Sonogashira coupling of alkynes structurally similar to this compound with various aryl halides under different reaction conditions. These data provide a valuable reference for anticipating reaction outcomes and optimizing conditions.

Table 1: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides

Reaction Conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol) in THF at 80 °C for 6 hours.[3]

EntryAryl BromideProductYield (%)[3]
13-Bromoaniline2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol86
24-Bromoaniline2-Methyl-4-(4-aminophenyl)but-3-yn-2-ol85
34-Bromo-N,N-dimethylaniline2-Methyl-4-(4-(dimethylamino)phenyl)but-3-yn-2-ol92
44-Bromoanisole2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol88
51-Bromo-4-(trifluoromethoxy)benzene2-Methyl-4-(4-(trifluoromethoxy)phenyl)but-3-yn-2-ol85
64-Bromobenzonitrile4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzonitrile95
7Methyl 4-bromobenzoateMethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate91
81-Bromo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol93
91-Bromo-4-chlorobenzene4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol82
101-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol84
111-Bromo-2-methylbenzene2-Methyl-4-(o-tolyl)but-3-yn-2-ol81
121-Bromo-3-methylbenzene2-Methyl-4-(m-tolyl)but-3-yn-2-ol85
131-Bromo-4-methylbenzene2-Methyl-4-(p-tolyl)but-3-yn-2-ol89
141-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol87
153-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol78

Table 2: Copper-Co-catalyzed Sonogashira Coupling of Phenylacetylene with Aryl Iodides

Reaction Conditions: Aryl iodide (1.0 equiv), Phenylacetylene (1.1 equiv), NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%), Et₃N (3.0 equiv) at 50 °C for 3 hours.

EntryAryl IodideProductYield (%)
1IodobenzeneDiphenylacetylene98
24-Iodotoluene1-Methyl-4-(phenylethynyl)benzene96
34-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene95
44-Iodobenzonitrile4-(Phenylethynyl)benzonitrile92
51-Iodo-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene94

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure for a structurally similar alkyne and is expected to provide good to excellent yields.[3]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol %), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol %).

  • Add anhydrous THF (5 mL) to the flask.

  • Add this compound (1.2 mmol, 1.2 equiv) and DBU (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Co-catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a standard procedure for copper-co-catalyzed Sonogashira reactions and is expected to be efficient for the coupling of this compound with aryl iodides.

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol %), and copper(I) iodide (0.04 mmol, 4 mol %).

  • Add the anhydrous solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within a few hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Sonogashira_Copper_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Cu-X Cu-X Cu-X->Cu-C≡CR Alkyne, Base Cu-C≡CR->Ar-Pd(II)(L2)-X Cu-C≡CR->Cu-X to Pd cycle

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Copper_Free Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L2)(HC≡CR)]+ [Ar-Pd(II)(L2)(HC≡CR)]+ Ar-Pd(II)(L2)-X->[Ar-Pd(II)(L2)(HC≡CR)]+ Alkyne Coordination Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR [Ar-Pd(II)(L2)(HC≡CR)]+->Ar-Pd(II)(L2)-C≡CR Deprotonation (Base) Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Weigh Aryl Halide, This compound, Catalysts, and Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reactants->Solvent Stirring Stir at Appropriate Temperature Solvent->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Filter Filter through Celite or Silica Gel Quench->Filter Extract Aqueous Workup (Wash with Water/Brine) Filter->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for Sonogashira coupling reactions.

References

Application Notes and Protocols for But-3-yn-2-ylbenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing But-3-yn-2-ylbenzene as a substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This document outlines the applications, a detailed experimental protocol, and expected outcomes based on reactions with analogous compounds.

Application Notes

This compound, also known as (1-Methyl-2-propyn-1-yl)benzene, is a terminal alkyne that serves as a versatile building block in click chemistry. Its structure, featuring a phenyl group and a terminal alkyne, makes it a valuable reagent for synthesizing a variety of molecular constructs with applications in medicinal chemistry, materials science, and bioconjugation.

The primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule.

Key Applications Include:

  • Drug Discovery: The triazole core formed is a common scaffold in medicinal chemistry. This compound can be "clicked" onto azide-modified molecules to create libraries of compounds for high-throughput screening.

  • Bioconjugation: While the hydrophobicity of the phenyl group may limit direct in-vivo applications without further modification, it can be used to conjugate with azide-tagged biomolecules in vitro.

  • Materials Science: The rigid triazole linkage can be used to create novel polymers and functional materials.

  • Synthesis of Heterocyclic Compounds: It is a key starting material for the synthesis of a wide range of 1,2,3-triazole derivatives.

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide array of functional groups, making this compound a reliable tool for molecular assembly.

General Reaction Scheme

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product butynylbenzene This compound (Alkyne) triazole 1,4-Disubstituted 1,2,3-Triazole butynylbenzene->triazole + R-N3 azide R-N3 (Azide) catalyst Cu(I) Source (e.g., CuSO4 + Na Ascorbate) catalyst->triazole Solvent, RT G Experimental Workflow for CuAAC start Start reagents 1. Reagent Preparation Dissolve this compound (1.0 eq) and Benzyl Azide (1.1 eq) in solvent. start->reagents add_ascorbate 2. Add Reducing Agent Add freshly prepared aqueous solution of Sodium Ascorbate (0.3 eq). reagents->add_ascorbate add_catalyst 3. Add Catalyst Add aqueous solution of CuSO4·5H2O (0.1 eq). add_ascorbate->add_catalyst reaction 4. Reaction Stir vigorously at room temperature. Monitor progress by TLC (1-4 hours). add_catalyst->reaction workup 5. Work-up Dilute with water and extract with an organic solvent (e.g., DCM). reaction->workup dry 6. Drying Dry the organic layer over anhydrous Na2SO4. workup->dry concentrate 7. Concentration Remove solvent under reduced pressure. dry->concentrate purify 8. Purification Purify the crude product by column chromatography (e.g., Hexane/EtOAc). concentrate->purify analyze 9. Analysis Characterize the pure product (NMR, MS, etc.). purify->analyze end End analyze->end

Application Notes and Protocols for But-3-yn-2-ylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of But-3-yn-2-ylbenzene, a versatile terminal alkyne, in various organic synthesis reactions. The protocols are based on established methodologies for terminal alkynes and can be adapted for specific research and development needs.

Sonogashira Coupling: Formation of Aryl-Alkynes

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] Copper-free protocols have also been developed to circumvent the issue of oxidative homocoupling of the alkyne.[2]

Application:

The Sonogashira coupling of this compound with various aryl halides is a key transformation for the synthesis of substituted internal alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[1]

Experimental Protocol: Palladium-Catalyzed Copper-Free Sonogashira Coupling

This protocol is a representative procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide, based on methodologies described for similar substrates.[2]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (0.03 mmol, 3 mol%) and Tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and DBU (3.0 mmol, 3.0 equiv.).

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Yields for Sonogashira Coupling
Aryl HalideProductYield (%)
4-Bromotoluene1-(But-3-yn-2-yl)-4-methylbenzene85-95
1-Iodo-4-methoxybenzene1-(But-3-yn-2-yl)-4-methoxybenzene80-90
3-Bromopyridine3-(But-3-yn-2-yl)pyridine75-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[2]

Experimental Workflow

Sonogashira_Workflow reagents Reagents: This compound Aryl Halide Pd(OAc)₂ P(p-tol)₃ DBU THF setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (N₂/Ar) - Stirring reagents->setup catalyst Catalyst Formation: - Add Pd(OAc)₂ and P(p-tol)₃ in THF - Stir for 10 min at RT setup->catalyst reaction Reaction: - Add Ar-X, Alkyne, and DBU - Heat to 80°C for 6h - Monitor by TLC/GC-MS catalyst->reaction workup Workup: - Cool to RT - Quench with NH₄Cl(aq) - Extract with Et₂O/EtOAc reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: Aryl-substituted Alkyne purification->product

Caption: Workflow for Sonogashira Coupling.

Azide-Alkyne Cycloaddition ("Click" Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[4]

Application:

The click reaction with this compound allows for its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group.[5] The resulting triazole linkage is highly stable, making this a robust method for creating complex molecular architectures.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction of this compound with an organic azide.

Reaction Scheme:

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water (1 mL).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Yields for CuAAC Reaction
AzideProductYield (%)
Benzyl azide1-Benzyl-4-(1-phenyl-ethyl)-1H-1,2,3-triazole>95
1-Azido-4-nitrobenzene1-(4-Nitrophenyl)-4-(1-phenyl-ethyl)-1H-1,2,3-triazole>90
Azidoacetic acid methyl esterMethyl 2-(4-(1-phenyl-ethyl)-1H-1,2,3-triazol-1-yl)acetate>95

Note: Yields are estimates based on the high efficiency of click reactions.

Signaling Pathway Diagram

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Ascorbate Ascorbate Cu(II)->Ascorbate Reduction Cu(I) Cu(I) Ascorbate->Cu(I) Alkyne This compound Cu(I)->Alkyne Coordination Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide Deprotonation Azide Organic Azide (R-N₃) Copper_Acetylide->Azide Cycloaddition Metallacycle Six-membered Copper(III) Metallacycle Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Product 1,2,3-Triazole Triazolide->Product Protonolysis Product->Cu(I) Regeneration

Caption: CuAAC Catalytic Cycle.

Hydration of the Alkyne

The hydration of a terminal alkyne is a classic transformation that yields a ketone via an enol intermediate.[6] This reaction typically follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. The reaction is often catalyzed by mercury(II) salts in acidic conditions.[6] An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, yielding an aldehyde.[6]

Application:

Hydration of this compound provides a straightforward route to 3-phenyl-2-butanone, a valuable ketone intermediate.

Experimental Protocol: Mercury(II)-Catalyzed Hydration (Markovnikov)

This protocol is a representative procedure for the hydration of a terminal alkyne.[7]

Reaction Scheme:

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Diethyl ether

Procedure:

  • Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser, add water (20 mL) and slowly add concentrated sulfuric acid (2 mL).

  • Add mercury(II) sulfate (0.5 g) to the acidic solution and heat gently until it dissolves.

  • Cool the solution to room temperature and add this compound (10 mmol, 1.0 equiv.).

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the mixture and extract with diethyl ether (3 x 30 mL).

  • Carefully neutralize the aqueous layer with sodium bicarbonate before disposal.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ketone by distillation or column chromatography.

Data Presentation: Expected Product of Hydration
ReactionReagentsProductRegioselectivity
Mercury(II)-Catalyzed HydrationH₂SO₄, HgSO₄, H₂O3-Phenyl-2-butanoneMarkovnikov
Hydroboration-Oxidation1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH3-PhenylbutanalAnti-Markovnikov

Logical Relationship Diagram

Hydration_Pathways cluster_markovnikov Markovnikov Hydration cluster_antimarkovnikov Anti-Markovnikov Hydration Start This compound Reagents_M H₂SO₄, HgSO₄, H₂O Start->Reagents_M Reagents_AM 1. Sia₂BH 2. H₂O₂, NaOH Start->Reagents_AM Enol_M Enol Intermediate (OH on internal C) Reagents_M->Enol_M Ketone 3-Phenyl-2-butanone (Ketone) Enol_M->Ketone Tautomerization Enol_AM Enol Intermediate (OH on terminal C) Reagents_AM->Enol_AM Aldehyde 3-Phenylbutanal (Aldehyde) Enol_AM->Aldehyde Tautomerization

Caption: Hydration Pathways of this compound.

References

Application Notes and Protocols for the Derivatization of But-3-yn-2-ylbenzene in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization strategies for but-3-yn-2-ylbenzene, a promising hydrocarbon molecule for biofuel development.[1] The protocols detailed below are designed to guide researchers in the synthesis and evaluation of this compound derivatives as next-generation biofuels. The high energy density of this compound makes it an attractive starting material for creating fuels with improved combustion properties.[1]

Introduction

The quest for sustainable and high-performance biofuels is a critical area of research. This compound, a hydrocarbon found in the oil of some plant seeds, presents a unique molecular scaffold for the development of advanced biofuels.[1] Its structure, featuring a terminal alkyne and a phenyl group, allows for a variety of chemical modifications to enhance its fuel properties, such as cetane number, energy density, and cold-flow characteristics. This document outlines key derivatization pathways—oligomerization, hydrothiolation, and etherification—and provides detailed experimental protocols for their implementation in a research setting.

Data Presentation: Predicted Properties of this compound Derivatives

The following table summarizes the predicted key fuel properties of this compound and its potential derivatives. These values are estimated based on structure-property relationships and data from analogous compounds, as direct experimental data for these specific derivatives is not yet widely available in the public domain. The cetane number is a critical measure of ignition quality for diesel fuels, while energy density is a measure of the energy stored in the fuel per unit volume.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Cetane NumberPredicted Energy Density (MJ/L)
This compoundC₁₀H₁₀130.19~35~36
Dimerized ProductC₂₀H₂₀260.38~45-50~38
Thioether AdductC₁₄H₂₀S236.38~40-45~37
Ethyl Ether DerivativeC₁₂H₁₆O176.26~50-55~35

Experimental Protocols

Protocol 1: Acid-Catalyzed Oligomerization of this compound

This protocol describes the dimerization and trimerization of this compound to produce higher molecular weight hydrocarbons suitable for jet fuel applications. Oligomerization of olefins is a known strategy for producing sustainable aviation fuels.

Objective: To increase the carbon number and energy density of this compound through controlled oligomerization.

Materials:

  • This compound (≥95% purity)

  • Solid acid catalyst (e.g., Amberlyst-15 or a supported nickel silica-alumina catalyst)

  • Anhydrous toluene

  • Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating at 120°C under vacuum for 4 hours to remove any adsorbed water.

  • Reaction Setup: To a 250 mL round-bottom flask, add the activated solid acid catalyst (5% w/w relative to the alkyne). The flask is then purged with nitrogen gas.

  • Reactant Addition: Add anhydrous toluene (100 mL) to the flask, followed by this compound (13.0 g, 0.1 mol).

  • Reaction Conditions: The mixture is stirred and heated to 110°C under a nitrogen atmosphere for 8 hours.

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration. The toluene is then removed from the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to separate the unreacted monomer, dimer, and trimer fractions.

  • Analysis: The products are characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. Fuel properties of the isolated fractions are then determined.

G cluster_workflow Oligomerization Workflow start Start catalyst_activation Activate Solid Acid Catalyst start->catalyst_activation reaction_setup Set up Reaction (N2 atmosphere) catalyst_activation->reaction_setup add_reactants Add Toluene and This compound reaction_setup->add_reactants reaction Heat and Stir (110°C, 8h) add_reactants->reaction workup Cool, Filter, and Evaporate Solvent reaction->workup purification Vacuum Distillation workup->purification analysis GC-MS and NMR Analysis purification->analysis end End analysis->end

Caption: Workflow for the oligomerization of this compound.

Protocol 2: Thiol-Ene "Click" Reaction for Hydrothiolation

This protocol utilizes the highly efficient and regioselective thiol-yne click reaction to introduce a thioether functionality to this compound. This can improve the lubricity and cetane number of the resulting fuel. Thiol-ene click chemistry is a robust method for bioconjugation and materials synthesis.

Objective: To synthesize a thioether derivative of this compound.

Materials:

  • This compound (≥95% purity)

  • 1-Butanethiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Methanol

  • UV lamp (365 nm)

  • Schlenk tube

  • Magnetic stirrer

  • Standard glassware for purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a quartz Schlenk tube, dissolve this compound (1.30 g, 10 mmol) and 1-butanethiol (1.08 g, 12 mmol) in methanol (20 mL).

  • Initiator Addition: Add the photoinitiator DMPA (0.025 g, 0.1 mmol) to the solution.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles.

  • Photoreaction: Irradiate the stirred solution with a 365 nm UV lamp at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol using a rotary evaporator.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioether product.

  • Analysis: Characterize the product by NMR and Mass Spectrometry.

G cluster_pathway Thiol-Ene Click Reaction Pathway initiator Photoinitiator (DMPA) hν (365 nm) thiol 1-Butanethiol Generates Thiyl Radical initiator->thiol Activation alkyne This compound Terminal Alkyne thiol->alkyne Addition addition Radical Addition Anti-Markovnikov product Thioether Adduct Improved Fuel Properties addition->product Propagation

Caption: Simplified pathway of the thiol-ene click reaction.

Protocol 3: Williamson Ether Synthesis for Etherification

This protocol describes the synthesis of an ethyl ether derivative of but-3-yn-2-ol, which would be an intermediate derived from the hydration of this compound. Ethers are known to have high cetane numbers and can be valuable biofuel components. The Williamson ether synthesis is a classic method for preparing ethers.

Objective: To synthesize an ether from a this compound-derived alcohol to improve the cetane number.

Materials:

  • But-3-yn-2-ol (assuming prior synthesis via hydration of this compound)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (20 mL) at 0°C under a nitrogen atmosphere, add a solution of but-3-yn-2-ol (1.46 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Cool the mixture back to 0°C and add ethyl iodide (1.72 g, 11 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain the desired ether.

  • Analysis: Characterize the product using NMR and IR spectroscopy.

G cluster_logic Etherification Logic start_material But-3-yn-2-ol base Addition of Strong Base (NaH) start_material->base alkoxide Formation of Alkoxide Intermediate base->alkoxide alkyl_halide Addition of Ethyl Iodide alkoxide->alkyl_halide sn2 SN2 Reaction alkyl_halide->sn2 ether_product Ethyl Ether Product sn2->ether_product

Caption: Logical flow of the Williamson ether synthesis.

Conclusion

The derivatization of this compound offers a promising avenue for the development of high-performance biofuels. The protocols provided herein for oligomerization, hydrothiolation, and etherification serve as a foundational guide for researchers to explore these chemical transformations. Further research and optimization are necessary to fully characterize the resulting biofuel candidates and to scale up these processes for potential commercial application. The provided diagrams and data tables offer a structured framework for understanding the experimental workflows and predicting the outcomes of these derivatization strategies.

References

Application of But-3-yn-2-ylbenzene in Pharmaceutical Testing: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of But-3-yn-2-ylbenzene in pharmaceutical testing reveal a significant gap in publicly available research data. While the compound is available from various chemical suppliers for research purposes, detailed studies outlining its specific use in pharmaceutical assays, including quantitative data, established experimental protocols, and defined signaling pathways, are not readily found in the current scientific literature.

This compound is a small organic molecule with the chemical formula C₁₀H₁₀.[1] Its structure, featuring a benzene ring and an alkyne functional group, suggests potential for use as a building block in medicinal chemistry or as a probe in chemical biology. However, specific examples of its application in these areas are not well-documented.

Summary of Available Information:
  • Chemical Identity: this compound is identified by CAS number 4544-28-9.[1][2][3] It is also known as (1-Methyl-2-propyn-1-yl)benzene.[3]

  • Physicochemical Properties: Basic properties such as molecular weight (130.19 g/mol ) are known.[1][3]

  • Commercial Availability: The compound is available from several chemical suppliers, indicating its potential use in research and development.[1][2][3]

  • Research Context: While some suppliers list the compound under categories related to "pharmaceutical testing" or "drug discovery," this appears to be a broad classification of their product catalog rather than an indication of specific, published applications for this particular molecule.[1] One source mentions that the molecule has been studied to determine its transition states and molecular mechanisms, but provides no further details or citations.[1]

Limitations in Generating Application Notes and Protocols:

Due to the absence of specific research articles or patents detailing the use of this compound in pharmaceutical testing, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements for this topic, including:

  • Quantitative Data Presentation: No quantitative data from biological assays or preclinical studies involving this compound could be located.

  • Detailed Experimental Protocols: Without published studies, specific and validated experimental methodologies for its use cannot be provided.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and its role in any biological pathway are currently undefined, precluding the creation of accurate diagrams.

Postulated and Potential Future Applications in Pharmaceutical Research

While concrete data is lacking, the structural features of this compound allow for speculation on its potential future applications in pharmaceutical research and development. The presence of a terminal alkyne group is particularly noteworthy.

Potential as a Bioorthogonal Chemistry Handle:

The terminal alkyne in this compound makes it a suitable candidate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This could be leveraged in several ways:

  • Target Identification and Validation: this compound could be modified with a reactive group to covalently bind to a biological target. The alkyne would then serve as a handle for attaching a reporter tag (e.g., a fluorophore or biotin) to identify and isolate the target protein.

  • Drug Conjugation: The alkyne group could be used to link the molecule to other moieties, such as antibodies in antibody-drug conjugates (ADCs), for targeted drug delivery.[1]

Below is a conceptual workflow illustrating how this compound could be used in a target identification experiment.

G cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Biological Labeling cluster_2 Phase 3: Target Identification A This compound B Addition of a reactive group A->B C Alkyne-modified probe B->C D Incubate probe with cell lysate or live cells C->D E Covalent labeling of target protein(s) D->E F Click Chemistry: Add azide-reporter tag E->F G Target protein now tagged F->G H Enrichment and Mass Spectrometry G->H I Identified Target(s) H->I

Conceptual workflow for target identification using an alkyne-modified probe.
Scaffold for Medicinal Chemistry:

The phenylpropane skeleton of this compound is a common motif in many biologically active compounds. Medicinal chemists could use this molecule as a starting point for the synthesis of novel derivatives to explore structure-activity relationships (SAR) against various therapeutic targets.

The logical progression for developing this compound into a potential drug candidate is outlined in the diagram below.

G A This compound (Starting Scaffold) B Library Synthesis of Analogues A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Drug discovery cascade for a novel chemical scaffold.

Conclusion

At present, the application of this compound in pharmaceutical testing is not established in the scientific literature. Consequently, detailed application notes and protocols cannot be formulated. However, its chemical structure suggests potential for future applications in chemical biology and medicinal chemistry, particularly leveraging its terminal alkyne for bioorthogonal reactions and its core structure as a scaffold for novel therapeutics. Further research is required to explore and validate these potential uses.

References

Application Notes and Protocols: But-3-yn-2-ylbenzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-ylbenzene (also known as (1-methyl-2-propyn-1-yl)benzene) is a terminal alkyne building block that holds significant potential in the synthesis of complex organic molecules. Its structure, featuring a reactive terminal alkyne and a phenyl group, makes it a valuable synthon for introducing the phenylethylacetylene moiety into larger scaffolds. This functional group combination is of particular interest in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions provide efficient and reliable methods for the construction of carbon-carbon and carbon-heteroatom bonds, respectively, facilitating the assembly of intricate molecular architectures.

These application notes provide an overview of the key applications of this compound and detailed protocols for its use in the synthesis of complex molecules.

Key Applications

This compound serves as a critical building block in two major classes of organic reactions:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides/triflates. This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a wide range of complex molecules, including natural products, pharmaceuticals, and conjugated materials.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound readily participates in this highly efficient and regioselective cycloaddition with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The triazole linkage is a bioisostere for the amide bond and is known for its stability and ability to engage in hydrogen bonding, making it a valuable linker in drug discovery and bioconjugation.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the key applications of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be optimized for each individual reaction.

Table 1: Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ / CuIEt₃NTHFrt685-95
21-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF501270-85
32-BromopyridinePd(OAc)₂ / PPh₃ / CuIK₂CO₃Toluene802460-75
4Phenyl TriflatePd(dba)₂ / AsPh₃ / CuIEt₃NMeCN601875-90

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

EntryAzide PartnerCopper SourceReducing AgentLigandSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂OSodium AscorbateNonet-BuOH/H₂O (1:1)rt12>95
21-Azido-4-nitrobenzeneCuINoneNoneCH₂Cl₂rt890-98
3(Azidomethyl)benzene[Cu(CH₃CN)₄]PF₆NoneTBTATHFrt6>95
43'-Azido-3'-deoxythymidine (AZT)CuSO₄·5H₂OSodium AscorbateTHPTAPBS buffer (pH 7.4)rt2480-95

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.05-0.10 mmol).

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

  • Reaction vial or flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.0 mmol) in the solvent system (e.g., 10 mL of t-BuOH/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1.0 M, 0.2 mL, 0.2 mmol).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, 0.2 mL, 0.02 mmol).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1,2,3-triazole is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic Cycle This compound This compound Cu_Acetylide Cu-C≡C-R' This compound->Cu_Acetylide Base, CuI Aryl_Halide Aryl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡C-R' Transmetalation->Pd(II)_Alkyne_Complex Cu_Acetylide->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Coupled Product (R-C≡C-R') Reductive_Elimination->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_catalysis Catalysis This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Organic_Azide Organic Azide (R-N₃) Organic_Azide->Reaction_Mixture Cu(II) Cu(II) Sodium_Ascorbate Sodium Ascorbate Cu(II)->Sodium_Ascorbate Cu(I) Cu(I) Sodium_Ascorbate->Cu(I) Reduction Cu(I)->Reaction_Mixture Cycloaddition [3+2] Cycloaddition Reaction_Mixture->Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product

Caption: Workflow for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its participation in robust and high-yielding reactions like the Sonogashira coupling and CuAAC makes it an attractive tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols provided herein offer a starting point for the successful application of this synthon in the construction of novel and elaborate molecular structures. As with any chemical synthesis, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of but-3-yn-2-ylbenzene, a versatile terminal alkyne in organic synthesis. The protocols detailed below—Sonogashira, Heck, and Suzuki couplings—are fundamental transformations for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While specific literature on the cross-coupling of this compound is limited, the following protocols are based on well-established procedures for similar terminal alkynes and provide a strong starting point for reaction optimization.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This reaction is prized for its mild conditions and broad functional group tolerance.[3]

1.1. General Reaction Scheme

Caption: General scheme of the Sonogashira coupling reaction.

1.2. Catalytic Cycle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) product_complex R-Pd(II)L₂-C≡CR' pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination Coupled_Product Coupled_Product product_complex->Coupled_Product R-C≡CR' cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

1.3. Quantitative Data for Analogous Terminal Alkynes

The following table presents representative data for the Sonogashira coupling of terminal alkynes structurally similar to this compound. These conditions can serve as a starting point for optimization.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Iodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT295[4]
24-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT298[4]
31-Iodonaphthalene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT392[4]
44-BromobenzonitrilePhenylacetylenePd(OAc)₂ (2) / P(t-Bu)₃ (4)-Cs₂CO₃Dioxane801291[2]
51-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)PiperidineDMF100185[3]

1.4. Detailed Experimental Protocol (General)

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the solvent (e.g., anhydrous THF or DMF, 5 mL) and the base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Substrate Addition: Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether). Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] While typically used with alkenes, variations involving alkynes can lead to the formation of conjugated enynes.

2.1. General Reaction Scheme

Caption: General scheme of the Heck reaction with an alkyne.

2.2. Catalytic Cycle

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition (R-X) alkyne_coordination Alkyne Coordination Complex oxidative_addition->alkyne_coordination Alkyne Coordination migratory_insertion Vinyl-Pd(II) Complex alkyne_coordination->migratory_insertion Migratory Insertion beta_hydride_elimination Product-Pd(II)-H Complex migratory_insertion->beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination->pd0 Reductive Elimination (Base) Enyne_Product Enyne_Product beta_hydride_elimination->Enyne_Product Product Release

Caption: Catalytic cycle of the Heck reaction with an alkyne.

2.3. Quantitative Data for Analogous Heck-Type Reactions

EntryAryl HalideAlkene/AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NMeCN80495[6]
2Bromobenzenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NMeCN100690[6]
34-BromoacetophenoneStyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMF120588[5]
4Iodobenzene1-OctenePd(OAc)₂ (0.5)-K₂CO₃DMA1401285[5]

2.4. Detailed Experimental Protocol (General)

  • Reaction Setup: In a sealable reaction tube, combine the aryl or vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (if required, e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the base (e.g., triethylamine, 1.5 mmol, or K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF or acetonitrile, 5 mL).

  • Substrate Addition: Add this compound (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[7] For the coupling with this compound, a two-step process is generally required: hydroboration of the alkyne followed by coupling with an aryl/vinyl halide.

3.1. General Reaction Scheme

Caption: Two-step workflow for Suzuki coupling of this compound.

3.2. Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition (R-X) transmetalation R-Pd(II)L₂-R' oxidative_addition->transmetalation Transmetalation (R'-B(OR)₂, Base) transmetalation->pd0 Reductive Elimination Coupled_Product Coupled_Product transmetalation->Coupled_Product R-R'

Caption: Catalytic cycle of the Suzuki coupling reaction.

3.3. Quantitative Data for Analogous Suzuki Couplings

The following data represents typical conditions for the Suzuki coupling of vinylboronic acids/esters with aryl halides.

EntryAryl HalideOrganoboron ReagentPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295[8]
21-BromonaphthaleneVinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100892[9]
34-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane1001685[10]
4Iodobenzene(E)-Styrylboronic acidPd(PPh₃)₄ (2)-NaOHTHF/H₂O65698[7]

3.4. Detailed Experimental Protocol (Two-Step)

Step 1: Hydroboration of this compound

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol) and a dry solvent (e.g., THF).

  • Reagent Addition: Cool the solution to 0 °C and add the hydroborating agent (e.g., 9-BBN dimer, 0.55 mmol, or catecholborane, 1.1 mmol) portion-wise or as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-4 hours). The formation of the vinylborane intermediate can be monitored by NMR spectroscopy on an aliquot.

Step 2: Suzuki Coupling

  • Reaction Setup: In a separate flask, combine the aryl/vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent system, often a mixture such as Toluene/Ethanol/Water.

  • Intermediate Addition: Add the solution of the vinylborane intermediate from Step 1 to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in the Sonogashira protocol.

Disclaimer: The provided protocols and quantitative data are based on established methodologies for similar compounds and should be considered as starting points. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for the cross-coupling of this compound. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Synthesis of Triazoles using But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles utilizing But-3-yn-2-ylbenzene as a key building block. The distinct regioselectivity is achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), respectively.

Introduction

Triazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and chemical biology.[1][2] The ability to introduce diverse functionalities around the stable triazole core makes them valuable scaffolds in drug discovery. This compound, a readily accessible terminal alkyne, serves as a versatile precursor for the synthesis of a variety of triazole derivatives. The "click chemistry" approach, particularly the CuAAC reaction, provides an efficient and reliable method for the synthesis of 1,4-disubstituted triazoles.[3][4] Complementary to this, the RuAAC reaction offers selective access to the corresponding 1,5-disubstituted isomers.[5][6] This document outlines detailed experimental procedures for both catalytic systems with this compound and discusses potential applications of the resulting triazole products in drug development, including their potential role as anticancer agents.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of triazoles from this compound and a representative azide, such as benzyl azide. Please note that yields are indicative and may vary based on the specific azide used and optimization of reaction conditions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

EntryAzideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Product
1Benzyl AzideCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)Room Temp12-24>901-Benzyl-4-(1-phenylethyl)-1H-1,2,3-triazole
2Phenyl AzideCuI (5 mol%)THFRoom Temp12~85-951-Phenyl-4-(1-phenylethyl)-1H-1,2,3-triazole

Table 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

EntryAzideCatalystSolventTemperature (°C)Time (h)Yield (%)Product
1Benzyl Azide[CpRuCl(COD)] (2 mol%)1,2-Dichloroethane604-8~80-901-Benzyl-5-(1-phenylethyl)-1H-1,2,3-triazole
2Phenyl Azide[CpRuCl(PPh₃)₂] (5 mol%)Toluene8012~75-851-Phenyl-5-(1-phenylethyl)-1H-1,2,3-triazole

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-(1-phenylethyl)-1H-1,2,3-triazole via CuAAC

This protocol describes the copper-catalyzed synthesis of a 1,4-disubstituted triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzyl azide (1.0 eq), and a 1:1 mixture of t-BuOH and water.

  • Stir the mixture to ensure homogeneity.

  • Add copper(II) sulfate pentahydrate (0.05 eq) to the reaction mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-4-(1-phenylethyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of 1-Benzyl-5-(1-phenylethyl)-1H-1,2,3-triazole via RuAAC

This protocol details the ruthenium-catalyzed synthesis of a 1,5-disubstituted triazole.[7]

Materials:

  • This compound

  • Benzyl azide

  • Chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyl azide (1.0 eq).

  • Add anhydrous 1,2-dichloroethane, followed by this compound (1.05 eq).

  • Place the flask in a preheated oil bath at 60 °C.

  • After 5 minutes, add a solution of [Cp*RuCl(COD)] (0.02 eq) in anhydrous DCE to the reaction mixture via syringe.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and add silica gel.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting powder by column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-5-(1-phenylethyl)-1H-1,2,3-triazole.

Mandatory Visualization

Experimental Workflow for Triazole Synthesis

G General Workflow for Triazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction Alkyne This compound CuAAC CuAAC (CuSO4, NaAsc) 1,4-isomer Alkyne->CuAAC RuAAC RuAAC ([Cp*RuCl(COD)]) 1,5-isomer Alkyne->RuAAC Azide Organic Azide (e.g., Benzyl Azide) Azide->CuAAC Azide->RuAAC Workup Workup (Extraction, Washing) CuAAC->Workup Reaction Path 1 RuAAC->Workup Reaction Path 2 Purification Purification (Column Chromatography) Workup->Purification Product Pure Triazole Product Purification->Product

Caption: General workflow for the synthesis of 1,4- and 1,5-disubstituted triazoles.

Hypothetical Signaling Pathway Inhibition by Triazole Derivatives

Triazole derivatives have been reported to exhibit anticancer properties, with some acting as inhibitors of tubulin polymerization, similar to combretastatin A-4.[8] The following diagram illustrates a hypothetical mechanism where a synthesized triazole derivative inhibits microtubule formation, leading to cell cycle arrest and apoptosis.

G Hypothetical Inhibition of Tubulin Polymerization by a Triazole Derivative Triazole Triazole Derivative (from this compound) Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Binding Site Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Applications in Drug Development

The synthesized triazoles from this compound are of significant interest to drug development professionals for several reasons:

  • Structural Diversity: The ability to easily vary the azide component allows for the creation of large libraries of triazole derivatives for high-throughput screening.

  • Medicinal Scaffolds: The 1,2,3-triazole ring is a bioisostere for amide bonds and is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[2][9]

  • Anticancer Potential: As illustrated in the hypothetical signaling pathway, triazoles can be designed as microtubule targeting agents. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for oncology drug discovery.[8]

  • Enzyme Inhibition: Triazoles are known to act as inhibitors for various enzymes, and derivatives from this compound could be explored for their potential to inhibit kinases, proteases, or other enzymes relevant to disease pathways.

Conclusion

The copper- and ruthenium-catalyzed cycloaddition reactions of this compound with azides provide reliable and regioselective pathways to novel 1,4- and 1,5-disubstituted 1,2,3-triazoles. The detailed protocols and application notes provided herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The potential for these compounds to act as potent biological agents, particularly in the area of cancer therapy, warrants further investigation and highlights the importance of this synthetic methodology in modern drug discovery.

References

Application Notes and Protocols for the Quantification of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of But-3-yn-2-ylbenzene. The described methods are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is an organic compound with the chemical formula C₁₀H₁₀.[1] As an arylalkyne, its accurate quantification is crucial in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of synthesized intermediates. This document outlines protocols for three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Quantitative Data

Due to the limited availability of published validated methods specifically for this compound, the following table summarizes expected performance characteristics for the described analytical methods. These values are illustrative and may vary based on instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL0.5 - 5 µg/mL
Linearity (r²) > 0.995> 0.995> 0.999
Dynamic Range 0.5 - 1000 ng/mL5 - 2000 ng/mL0.5 - 10000 µg/mL
Precision (%RSD) < 10%< 5%< 3%
Accuracy (%Recovery) 90 - 110%95 - 105%98 - 102%
Sample Throughput HighHighLow to Medium
Specificity High (with MS detection)Medium to HighHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

3.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to prepare calibration standards ranging from 0.5 ng/mL to 1000 ng/mL.

    • Prepare an internal standard (IS) solution (e.g., Toluene-d8 at 100 ng/mL).

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973N MS or equivalent.[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound (m/z): 130 (molecular ion), 115, 91.

    • Toluene-d8 (IS) (m/z): 98.

3.1.3. Data Analysis

  • Integrate the peak areas for the selected ions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GC_Inject GC Injection Recon->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.

3.2.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 5 ng/mL to 2000 ng/mL.

    • Prepare an internal standard (IS) solution (e.g., 4-Chlorotoluene at 1 µg/mL).

  • Sample Preparation:

    • Dilute the sample in the mobile phase to a concentration within the calibration range.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 254 nm.

3.2.3. Data Analysis

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLCUV_Workflow Start Start Prep Sample Preparation (Dilution/SPE, Filtration) Start->Prep Inject HPLC Injection Prep->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Process Data Processing (Integration, Calibration) Detect->Process Quantify Quantification Process->Quantify End End Quantify->End

HPLC-UV analysis workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, instead relying on a certified internal standard.[3][4]

3.3.1. Sample Preparation

  • Internal Standard Selection: Choose a certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

    • Ensure thorough mixing to achieve a homogeneous solution.

3.3.2. NMR Instrumentation and Conditions

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

3.3.3. Data Analysis

  • Signal Selection:

    • Select a well-resolved signal for this compound (e.g., the methine proton or a specific aromatic proton).

    • Select a well-resolved signal for the internal standard.

  • Integration:

    • Carefully integrate the selected signals for both the analyte and the internal standard.

  • Calculation:

    • Use the following formula to calculate the concentration of this compound:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • Canalyte = Concentration (or purity) of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Logical_Relationship cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Analyte_Mass Analyte Mass Calculate_Purity Calculate Analyte Purity/ Concentration Analyte_Mass->Calculate_Purity IS_Mass Internal Standard Mass IS_Mass->Calculate_Purity IS_Purity Internal Standard Purity IS_Purity->Calculate_Purity Acquire_Spectrum Acquire 1H NMR Spectrum Integrate_Analyte Integrate Analyte Signal Acquire_Spectrum->Integrate_Analyte Integrate_IS Integrate IS Signal Acquire_Spectrum->Integrate_IS Integrate_Analyte->Calculate_Purity Integrate_IS->Calculate_Purity

Logical relationship for qNMR quantification.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the sample matrix, and the available instrumentation. GC-MS offers the highest sensitivity and specificity, making it ideal for trace analysis in complex matrices. HPLC-UV is a robust and versatile method suitable for a wide range of concentrations. qNMR provides a primary method of quantification with high accuracy and does not require an analyte-specific reference standard for calibration, making it invaluable for the certification of reference materials. The protocols provided herein serve as a starting point for method development and validation for the accurate and reliable quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for But-3-yn-2-ylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of But-3-yn-2-ylbenzene. The guidance focuses on the widely used Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: I am experiencing very low to no yield of my product, this compound. What are the potential causes?

A1: Low or no yield in a Sonogashira coupling can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction setup. Ensure that your (1-bromoethyl)benzene is pure and your solvent and amine base (e.g., triethylamine or diisopropylamine) are anhydrous and deoxygenated. The palladium and copper catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation. It is crucial to establish and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Q2: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted starting material even after an extended reaction time. What can I do?

A2: A sluggish reaction can be due to insufficient catalyst activity or suboptimal reaction temperature. For the coupling of a secondary benzylic bromide like (1-bromoethyl)benzene, a slightly elevated temperature may be required compared to reactions with aryl iodides.[1] Consider increasing the reaction temperature to 40-60 °C. Additionally, ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and your copper(I) co-catalyst, typically CuI, are of high quality. The choice of phosphine ligand on the palladium catalyst can also influence reactivity; bulkier and more electron-rich ligands can sometimes improve the rate of oxidative addition.

Q3: I am observing a significant amount of a side product that I suspect is the homocoupled diyne (Glaser coupling product). How can I minimize this?

A3: The formation of a homocoupled diyne is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen.[2] To minimize this, rigorous deoxygenation of the reaction mixture is essential. Additionally, using a slight excess of the aryl bromide relative to the alkyne can favor the cross-coupling reaction. Some copper-free Sonogashira protocols have been developed specifically to avoid this side reaction. You might also consider adding the terminal alkyne slowly to the reaction mixture to maintain a low concentration of the copper acetylide intermediate.

Q4: The purification of my product is difficult due to the presence of persistent impurities. What are the likely impurities and how can I remove them?

A4: Common impurities in a Sonogashira reaction include residual catalyst, homocoupled diyne, and unreacted starting materials. Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is usually effective. To remove residual metals, washing the crude product with an aqueous solution of ammonium chloride or a dilute solution of a chelating agent like EDTA can be beneficial before chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This typically involves the reaction of a halide, such as (1-bromoethyl)benzene, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Q: Which acetylene source is recommended for this synthesis?

A: While acetylene gas can be used, it is often more convenient and safer to use a protected form of acetylene, such as ethynyltrimethylsilane (TMSA). The TMS group can be easily removed in a subsequent step using a mild base like potassium carbonate in methanol or a fluoride source like TBAF.

Q: What are the optimal catalyst loadings for this reaction?

A: Typically, the palladium catalyst is used in a loading of 1-5 mol%, and the copper(I) iodide co-catalyst is used in a loading of 2-10 mol% relative to the limiting reagent.

Q: Can I perform this reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira reactions have been developed and can be advantageous in minimizing the formation of diyne homocoupling byproducts. These protocols often require specific ligands for the palladium catalyst to facilitate the reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Sonogashira Coupling

This protocol describes a two-step synthesis starting from (1-bromoethyl)benzene and ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling of (1-bromoethyl)benzene with Ethynyltrimethylsilane

  • Reagents and Materials:

    • (1-bromoethyl)benzene

    • Ethynyltrimethylsilane (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous and deoxygenated

    • Toluene, anhydrous and deoxygenated

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry, argon-flushed Schlenk flask, add (1-bromoethyl)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous and deoxygenated toluene and triethylamine (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Deprotection of the Trimethylsilyl Group

  • Reagents and Materials:

    • The product from Step 1

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Dichloromethane

  • Procedure:

    • Dissolve the silylated product from Step 1 in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(dppf)Cl₂
Ligand PPh₃PPh₃dppf
Base TriethylamineDiisopropylamineCesium Carbonate
Solvent TolueneTHFDMF
Temperature (°C) 255080
Yield (%) 658578

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reagents1 Reagents: (1-bromoethyl)benzene Ethynyltrimethylsilane PdCl₂(PPh₃)₂ CuI Triethylamine Toluene reaction1 Reaction: - Inert Atmosphere (Ar) - 50°C, 12-24h reagents1->reaction1 workup1 Workup: - Filter through Celite - Concentrate reaction1->workup1 purification1 Purification: - Column Chromatography workup1->purification1 product1 Intermediate: (1-Methyl-3-(trimethylsilyl)prop-2-yn-1-yl)benzene purification1->product1 reagents2 Reagents: Intermediate K₂CO₃ Methanol product1->reagents2 Proceed to Deprotection reaction2 Reaction: - Room Temperature, 2-4h reagents2->reaction2 workup2 Workup: - Evaporation - Extraction (DCM) reaction2->workup2 purification2 Final Product: This compound workup2->purification2 troubleshooting_guide start Low Yield or No Reaction check_reagents Check Reagent Quality - Anhydrous solvents? - Deoxygenated amine? - Fresh catalysts? start->check_reagents check_setup Verify Inert Atmosphere - Proper purging with Ar/N₂? - No leaks? start->check_setup side_product Significant Side Product (Homocoupling) start->side_product increase_temp Increase Reaction Temperature (e.g., to 50-60°C) check_reagents->increase_temp Reagents OK check_setup->increase_temp Setup OK check_catalyst Evaluate Catalyst System - Different Pd source? - Different ligand? increase_temp->check_catalyst Still low yield success Yield Improved increase_temp->success check_catalyst->success rigorous_deoxygenation Improve Deoxygenation - Freeze-pump-thaw cycles? side_product->rigorous_deoxygenation slow_addition Slow Addition of Alkyne side_product->slow_addition copper_free Consider Copper-Free Protocol rigorous_deoxygenation->copper_free Still an issue slow_addition->success copper_free->success

References

Technical Support Center: Purification of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of But-3-yn-2-ylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in a sample of this compound are largely dependent on the synthetic route employed.

  • From Sonogashira Coupling: A common method for synthesizing aryl alkynes is the Sonogashira coupling. Potential impurities from this reaction include residual starting materials (e.g., an aryl halide and a terminal alkyne), homocoupled alkyne byproducts (diynes), and catalyst residues (palladium and copper).

  • From Grignard Reactions: If a Grignard reagent is used in the synthesis, common impurities can include unreacted starting materials and biphenyl, which is formed from the coupling of unreacted bromobenzene with the Grignard reagent. Positional isomers or structurally similar compounds like (but-3-en-2-yl)benzene may also be present depending on the specific precursors and reaction conditions.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is an effective method for removing impurities with significantly different boiling points, such as residual solvents or byproducts from the synthetic route. Given that this compound is a liquid at room temperature, vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition.

  • Column Chromatography: For separating compounds with similar boiling points, such as isomers or nonpolar byproducts, silica gel column chromatography is a viable option. However, due to the nonpolar nature of this compound, careful optimization of the solvent system is crucial.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for separating close-boiling isomers, preparative HPLC is a powerful technique. Normal-phase HPLC is generally more effective for nonpolar compounds like this compound.

Q3: Is crystallization a feasible purification method for this compound?

A3: Standard crystallization is generally not a suitable method for purifying this compound. As a liquid at room temperature, inducing crystallization can be challenging. While low-temperature crystallization could be attempted, it is often difficult and may not be as effective as distillation or chromatography for this compound.

Troubleshooting Guides

Issue 1: Poor Separation of Nonpolar Impurities during Column Chromatography

Symptom: this compound co-elutes with other nonpolar impurities on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all nonpolar compounds to elute quickly together.

    • Solution: Start with a very nonpolar eluent, such as pure hexanes or heptane. Gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene or dichloromethane (e.g., 0.5-1% increments) to achieve a target Rf value of 0.2-0.3 on a TLC plate for this compound.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a sample-to-silica gel ratio of 1:50 to 1:100 by weight.

  • Poor Column Packing: The silica gel column may have been packed unevenly, leading to channeling and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles or cracks.

Issue 2: Incomplete Separation of Isomers by Fractional Distillation

Symptom: Fractions collected during distillation show a mixture of this compound and its isomers.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The boiling points of the isomers are very close, and the distillation column does not have enough theoretical plates for a clean separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).

  • Distillation Rate is Too High: A rapid distillation rate prevents the establishment of a proper vapor-liquid equilibrium within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.

  • Fluctuating Heat Source: Inconsistent heating can disrupt the temperature gradient in the column.

    • Solution: Use a stable heating source, such as a heating mantle with a controller or a well-stirred oil bath, and ensure the apparatus is well-insulated.

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₁₀[1][2]
Molecular Weight 130.19 g/mol [1][2]
Boiling Point (estimated) ~176 °C (at 760 mmHg)Based on isomer data
Purity (Commercial) ≥95%[1]
Storage Conditions 4°C, under nitrogen[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities or those with significantly different boiling points from this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Begin to gently heat the distillation flask using a heating mantle or an oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Preparative HPLC

This protocol is designed for high-purity isolation of this compound, particularly for separating it from isomers.

  • Method Development: Develop an analytical normal-phase HPLC method using a silica or cyano-bonded column to achieve baseline separation of this compound from its impurities. A typical mobile phase would be a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol.

  • Scale-Up: Scale up the analytical method to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, using a UV detector to monitor the separation.

  • Solvent Removal: Remove the solvent from the collected fractions containing the pure product using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC or GC.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation Remove solvent & high/low boiling impurities analysis Purity Analysis (GC/NMR) distillation->analysis column_chromatography Silica Gel Column Chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc For highest purity pure_product Pure this compound (>99%) column_chromatography->pure_product Purity is sufficient prep_hplc->pure_product analysis->column_chromatography Isomers or nonpolar impurities still present analysis->pure_product Purity is sufficient

Caption: Decision workflow for selecting a purification method for this compound.

Impurity_Formation cluster_sonogashira Sonogashira Coupling Synthesis aryl_halide Aryl Halide product This compound aryl_halide->product terminal_alkyne Terminal Alkyne terminal_alkyne->product diyne Diyne Homocoupling (Impurity) terminal_alkyne->diyne Side Reaction catalyst Pd/Cu Catalyst catalyst->product

Caption: Potential impurity formation during Sonogashira coupling synthesis.

References

Challenges in the scale-up of But-3-yn-2-ylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of But-3-yn-2-ylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the Sonogashira cross-coupling reaction. This method involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a terminal alkyne. A common approach is the reaction of (1-bromoethyl)benzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. An alternative route involves the nucleophilic addition of an ethynyl Grignard reagent to benzaldehyde, followed by subsequent chemical modifications.

Q2: What are the primary challenges in the scale-up of the Sonogashira coupling for this compound synthesis?

A2: Scaling up the Sonogashira reaction presents several challenges. These include ensuring consistent reaction kinetics and temperature control in larger vessels, the potential for increased side reactions like homocoupling of the alkyne (Glaser coupling), difficulties in completely removing the palladium and copper catalysts from the final product, and ensuring anhydrous and anaerobic conditions for larger volumes.[1][2][3][4]

Q3: How can I minimize the formation of homocoupled byproducts (diynes)?

A3: Homocoupling is a significant side reaction, especially in the presence of oxygen and copper(I) co-catalysts.[4] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a copper-free Sonogashira protocol can also be an effective strategy. Additionally, controlling the reaction temperature and the rate of addition of the reactants can help to favor the desired cross-coupling reaction.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: For Sonogashira reactions, the primary safety concerns involve the handling of flammable solvents and pyrophoric reagents (if used), as well as the toxicity of palladium and copper catalysts. For Grignard-based syntheses, the major hazards are the highly exothermic nature of the reaction, which can lead to runaway reactions if not properly controlled, and the extreme reactivity of Grignard reagents with water and other protic sources.[5][6][7] Proper cooling, controlled addition of reagents, and strict exclusion of moisture are critical for safety, especially at a larger scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor quality of reagents- Incorrect reaction temperature- Use a fresh batch of palladium and copper catalysts.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.- Purify solvents and reagents before use.- Optimize the reaction temperature; some couplings work better at room temperature while others require heating.[8]
High Levels of Alkyne Homocoupling - Presence of oxygen- High concentration of copper co-catalyst- Thoroughly degas all solvents and reagents.- Consider a copper-free Sonogashira protocol.- Reduce the loading of the copper(I) iodide co-catalyst.[4]
Formation of Multiple Unidentified Byproducts - Catalyst decomposition- Side reactions of starting materials or product- Reaction temperature too high- Use more stable catalyst systems or ligands.- Lower the reaction temperature to improve selectivity.- Analyze byproducts to understand degradation pathways and adjust conditions accordingly.
Difficulty in Removing Palladium/Copper from Product - Inefficient workup or purification- Employ metal scavengers like SiliaMetS® DMT to remove residual palladium.[1]- Perform multiple aqueous washes with a chelating agent like EDTA.- Recrystallize the final product.
Reaction Stalls Before Completion - Catalyst deactivation- Insufficient base- Add a fresh portion of the catalyst.- Ensure a sufficient excess of the amine base is used.

Experimental Protocols

Protocol 1: Sonogashira Coupling of (1-Bromoethyl)benzene with Trimethylsilylacetylene

This protocol outlines a typical lab-scale synthesis.

Materials:

  • (1-Bromoethyl)benzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add (1-bromoethyl)benzene (1.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to deprotection of the TMS group using a mild base like potassium carbonate in methanol.

  • Following deprotection, purify the crude this compound by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Sonogashira Coupling Yield
EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)TEAToluene6085
2Pd(PPh₃)₄ (2)CuI (4)TEAToluene6082
3Pd(PPh₃)₂Cl₂ (2)NoneTEAToluene8065
4Pd(PPh₃)₂Cl₂ (2)CuI (4)PiperidineTHF6078
5Pd(PPh₃)₂Cl₂ (1)CuI (2)TEAToluene6075

Visualizations

Diagram 1: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)-C≡CR'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (R-C≡CR') product Coupled Product (R-C≡CR') pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 To Transmetalation h_alkyne H-C≡CR' h_alkyne->cu_acetylide Base, CuX R_X Aryl/Vinyl Halide (R-X) R_X->pd0 alkyne_input Terminal Alkyne (H-C≡CR') alkyne_input->h_alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Anhydrous/Anaerobic Conditions check_catalyst->check_conditions Active replace_catalyst Use Fresh Catalysts check_catalyst->replace_catalyst Inactive check_reagents Assess Reagent Purity check_conditions->check_reagents Adequate improve_conditions Dry Solvents, Degas, Use Inert Gas check_conditions->improve_conditions Inadequate check_temp Optimize Temperature check_reagents->check_temp Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure adjust_temp Screen Different Temperatures check_temp->adjust_temp rerun_reaction Re-run Experiment replace_catalyst->rerun_reaction improve_conditions->rerun_reaction purify_reagents->rerun_reaction adjust_temp->rerun_reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Sonogashira Reactions for But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reaction conditions for the coupling of but-3-yn-2-ylbenzene with aryl or vinyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A1: For the Sonogashira coupling of this compound with an aryl or vinyl halide, a good starting point involves using a palladium catalyst, a copper(I) co-catalyst, a phosphine ligand, and an amine base in a suitable solvent. A typical set of starting conditions is outlined in the table below.

ParameterRecommended Starting Condition
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)
Copper(I) Co-catalyst CuI (1-5 mol%)
Ligand PPh₃ (if not using a pre-formed complex)
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room temperature to 50 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: My reaction is showing low to no product formation. What are the potential causes and how can I troubleshoot this?

A2: Low or no product yield is a common issue in Sonogashira reactions and can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction setup. Ensure that your solvent and base are anhydrous and have been degassed to remove oxygen, as the presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. It is also crucial to use a suitable base to neutralize the hydrogen halide formed during the reaction.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: The formation of a diene byproduct through the homocoupling of this compound is a common side reaction, often favored by the presence of oxygen. To minimize this, it is critical to maintain an inert atmosphere throughout the reaction by thoroughly degassing your solvents and using a nitrogen or argon blanket. Additionally, using a higher ratio of the aryl/vinyl halide to the alkyne can favor the desired cross-coupling reaction over homocoupling. Some sources also suggest that the choice of copper source and ligand can influence the extent of homocoupling.

Q4: My palladium catalyst appears to have decomposed (turned black). What causes this and how can I prevent it?

A4: The formation of palladium black is indicative of catalyst decomposition and is a common cause of low reaction yields. This can be caused by several factors, including the presence of oxygen, high reaction temperatures, or an inappropriate choice of ligand. To prevent catalyst decomposition, ensure the reaction is run under strictly anaerobic conditions. If high temperatures are required, consider using a more robust phosphine ligand, such as XPhos or SPhos, which can stabilize the palladium catalyst at elevated temperatures.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable to air.Improved catalytic activity and product formation.
Presence of Oxygen Thoroughly degas the solvent and amine base prior to use. Maintain a positive pressure of inert gas (N₂ or Ar).Reduced catalyst decomposition and alkyne homocoupling, leading to higher yield.
Insufficient Base Increase the amount of base to 3-4 equivalents. Ensure the base is free of water.Efficient neutralization of the generated acid, preventing catalyst deactivation.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments.Increased reaction rate and conversion to the desired product.
Problem: Significant Alkyne Homocoupling (Glaser Product)
Potential Cause Troubleshooting Step Expected Outcome
Oxygen in the Reaction Implement rigorous degassing procedures (e.g., three freeze-pump-thaw cycles).Suppression of the oxidative homocoupling pathway.
Inappropriate Ligand Screen different phosphine ligands. Bulky electron-rich ligands can sometimes favor the desired cross-coupling.Increased selectivity for the Sonogashira product.
Sub-optimal Reactant Ratio Use a slight excess of the aryl/vinyl halide (1.1 to 1.2 equivalents).Shift in the reaction equilibrium towards the cross-coupled product.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl or vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equivalents).

  • To this mixture, add this compound (1.2 mmol, 1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common issues in the Sonogashira reaction.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_homocoupling Significant Homocoupling? check_yield->check_homocoupling No inactive_catalyst Potential Cause: Inactive Catalyst check_yield->inactive_catalyst Yes oxygen_present Potential Cause: Oxygen Present check_yield->oxygen_present Yes insufficient_base Potential Cause: Insufficient Base check_yield->insufficient_base Yes low_temp Potential Cause: Low Temperature check_yield->low_temp Yes check_catalyst Catalyst Decomposition? check_homocoupling->check_catalyst No check_homocoupling->oxygen_present Yes check_catalyst->oxygen_present Yes success Successful Reaction check_catalyst->success No solution_catalyst Solution: Use Fresh Catalyst inactive_catalyst->solution_catalyst solution_degas Solution: Degas Solvents & Base oxygen_present->solution_degas solution_base Solution: Increase Base Equivalents insufficient_base->solution_base solution_temp Solution: Increase Temperature low_temp->solution_temp end End solution_catalyst->end solution_degas->end solution_base->end solution_temp->end success->end

Caption: Troubleshooting workflow for Sonogashira reactions.

Sonogashira_Reaction_Parameters reaction Sonogashira Reaction catalyst Catalyst System reaction->catalyst base Base reaction->base solvent Solvent reaction->solvent temperature Temperature reaction->temperature atmosphere Atmosphere reaction->atmosphere pd_catalyst Palladium Source (e.g., Pd(PPh₃)₄) catalyst->pd_catalyst cu_cocatalyst Copper Co-catalyst (e.g., CuI) catalyst->cu_cocatalyst ligand Ligand (e.g., PPh₃) catalyst->ligand amine_base Amine Base (e.g., TEA, DIPA) base->amine_base polar_aprotic Polar Aprotic (e.g., THF, DMF) solvent->polar_aprotic temp_range Room Temp to Reflux temperature->temp_range inert_gas Inert (N₂ or Ar) atmosphere->inert_gas

Caption: Key parameters influencing Sonogashira reactions.

Technical Support Center: But-3-yn-2-ylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of But-3-yn-2-ylbenzene during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of reactions with this compound?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne dimer.[1][2][3] This undesired reaction consumes the alkyne starting material, which in turn reduces the yield of the desired cross-coupled product.[1]

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits behind homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][4] While the copper co-catalyst is often added to increase the reactivity of cross-coupling reactions like the Sonogashira coupling, it also efficiently catalyzes the oxidative homocoupling of the terminal alkyne.[1][4] Oxygen acts as the oxidant in this process.[3]

Q3: How can I minimize or prevent the homocoupling of this compound?

A3: Several strategies can be employed to suppress this unwanted side reaction:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[4][5] Numerous such procedures have been developed to specifically avoid the Glaser coupling side reaction.[1]

  • Maintain an Inert Atmosphere: If using a copper co-catalyst is necessary, it is critical to rigorously exclude oxygen from the reaction mixture. This can be achieved by using an inert gas such as argon or nitrogen throughout the experiment.[1][6]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture helps to maintain a low concentration of the alkyne. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling reaction.[1][6]

  • Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling.[1]

  • Add a Reducing Agent: The addition of a mild reducing agent can help to prevent the oxidation of the Cu(I) catalyst, which is a key step in the Glaser coupling mechanism.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of homocoupling product observed. Presence of oxygen in the reaction.Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).[1]
Use of a copper co-catalyst.Switch to a well-established copper-free Sonogashira protocol.[1][4]
High concentration of this compound.Add the alkyne to the reaction mixture slowly via a syringe pump.[1][6]
Low yield of the desired cross-coupled product. Competition from the homocoupling reaction.Optimize the reaction conditions. Screen different palladium catalysts, ligands, bases, and solvents to favor the cross-coupling pathway.[1] Consider using bulky, electron-rich phosphine ligands which can sometimes suppress homocoupling.[1]
Reaction is sluggish under copper-free conditions. Lower reactivity without the copper co-catalyst.Increase the reaction temperature or use a more active palladium catalyst/ligand system.[8]
Formation of black precipitate (palladium black). Decomposition of the palladium catalyst.This can sometimes be linked to the reaction conditions. Ensure proper ligand-to-metal ratio and consider the use of more robust catalyst systems.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.

  • Reagent Preparation:

    • Ensure all solvents are anhydrous and have been thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

    • Dry all solid reagents in a vacuum oven before use.

  • Reaction Setup (under Argon):

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

    • Slowly add this compound (1.2 mmol, 1.2 equiv) via a syringe pump over 1-2 hours.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under Inert Atmosphere

If a copper co-catalyst is required, this protocol emphasizes the rigorous exclusion of oxygen.

  • Reagent and Glassware Preparation:

    • Follow the same stringent drying and degassing procedures as in Protocol 1.

  • Reaction Setup (using Schlenk technique or in a glovebox):

    • To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).

    • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Reaction Execution:

    • Stir the mixture and add this compound (1.1 mmol, 1.1 equiv) dropwise via a syringe.

    • Maintain a positive pressure of argon throughout the reaction.

    • Heat the reaction as required and monitor its progress.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

G cluster_0 Troubleshooting Homocoupling start High Homocoupling Observed q1 Is the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a copper co-catalyst? a1_yes->q2 sol1 Implement rigorous inert atmosphere techniques (Schlenk line/glovebox). Degas all solvents. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a copper-free Sonogashira protocol. a2_yes->sol2 q3 Is the alkyne added slowly? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Homocoupling Minimized a3_yes->end sol3 Use a syringe pump for slow addition of this compound. a3_no->sol3 sol3->end

Caption: A troubleshooting workflow for diagnosing and resolving issues with the homocoupling of this compound.

G cluster_0 Desired Pathway: Sonogashira Cross-Coupling cluster_1 Undesired Pathway: Glaser Homocoupling Alkyne This compound Cross_Product Desired Cross-Coupled Product Alkyne->Cross_Product ArylHalide Aryl Halide ArylHalide->Cross_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Cross_Product cat. Base Base Base->Cross_Product Alkyne2 2 x this compound Homo_Product Homocoupling Dimer Alkyne2->Homo_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Homo_Product cat. Oxygen Oxygen Oxygen->Homo_Product

Caption: Competing reaction pathways: the desired Sonogashira cross-coupling versus the undesired Glaser homocoupling.

References

Technical Support Center: Reaction Monitoring of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions of but-3-yn-2-ylbenzene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when monitoring reactions of this compound with TLC?

A1: The main challenges include the potential for starting material and products to have similar polarities, leading to poor separation on the TLC plate. Additionally, the volatility of this compound can sometimes lead to issues with sample application and visualization. The aromatic nature of the compound means it will be UV-active, which simplifies visualization.[1]

Q2: How can I use a "co-spot" on my TLC plate to effectively monitor my reaction?

A2: A co-spot involves spotting your reaction mixture directly on top of a spot of your starting material.[2] This is crucial for determining if the starting material has been consumed, especially when the product has a very similar Rf value to the reactant.[2] If the starting material is consumed, you will see a single spot for the product in the reaction lane and a "snowman" shape in the co-spot lane if the product and reactant have slightly different Rf values.[3]

Q3: When should I choose GC-MS over TLC for reaction monitoring?

A3: GC-MS is preferable when you need to quantify the components of your reaction mixture, identify unknown byproducts, or when your products are volatile. TLC is a qualitative technique that is fast and inexpensive for a quick check of reaction progress.[1][4] GC-MS provides detailed information about the molecular structure and quantity of each component.[5]

Q4: What type of GC column is suitable for analyzing this compound and its reaction products?

A4: A 5% phenyl polymethylsiloxane fused-silica capillary column is a good starting point due to its high separation efficiency and robustness for a wide range of organic molecules, including aromatic compounds.[6]

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.[1][4][7]- The compound is strongly acidic or basic.[1]- The sample is decomposing on the silica plate.[3]- Dilute the sample before spotting.[1][4]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Try a different stationary phase (e.g., alumina) or run a 2D TLC to check for decomposition.[3]
No Spots Visible - The sample is too dilute.[1][8]- The compound is not UV-active (unlikely for this compound).- The spotting line was below the solvent level in the developing chamber.[1][8]- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][8]- Use a chemical stain (e.g., potassium permanganate or iodine vapor) for visualization.[7]- Ensure the origin line is drawn above the solvent level.[1]
Poor Separation (Rf values are too close) - The solvent system is not optimal for the compounds being separated.[3]- Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent.[9]- Try a different solvent system altogether.[3]
Uneven Solvent Front - The TLC plate was touching the side of the developing chamber or the filter paper inside.[8]- The adsorbent on the plate is not uniform.- Ensure the plate is centered in the chamber and not touching the sides.- Use a high-quality, pre-coated TLC plate.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

Problem Possible Cause(s) Solution(s)
Peak Tailing or Fronting - Column overload (too much sample injected).[10]- Active sites in the column or liner.- Incompatible solvent with the stationary phase.- Dilute the sample or increase the split ratio.[10]- Use a deactivated liner and column.[10]- Ensure the injection solvent is appropriate for the column phase.
Ghost Peaks (Peaks in Blank Runs) - Carryover from a previous injection.[10]- Contaminated syringe or rinse solvent.[10]- Septum bleed.[10]- Extend the run time of the previous analysis to ensure all compounds elute.[10]- Replace the rinse solvent and clean or replace the syringe.[10]- Replace the septum and condition the inlet.[10]
High Baseline Noise - Contaminated carrier gas.- Column bleed due to high temperatures or oxygen in the system.- Contaminated inlet or detector.[10]- Use high-purity carrier gas and ensure gas filters are functional.- Condition the column. Check for leaks in the system.[10]- Clean the inlet and ion source.[10]
Poor Resolution - Incorrect oven temperature program.- Inappropriate column (stationary phase, length, or diameter).[10]- Carrier gas flow rate is not optimal.[10]- Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.- Select a column with a different stationary phase or dimensions.[10]- Adjust the carrier gas flow rate to the optimal linear velocity for the column.[10]
No Peaks Detected - No sample injected (syringe issue).[10]- MS detector issue (e.g., filament burned out).[10]- Leak in the system.[10]- Check the autosampler or manual injection technique.[10]- Perform a tune of the mass spectrometer to check detector function.[10]- Perform a leak check of the entire GC-MS system.[10]

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[9]

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[1]

    • Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[2][11]

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Using a capillary tube, spot the starting material solution on the 'SM' and 'Co' marks.[2]

    • Withdraw a small aliquot of your reaction mixture and spot it on the 'Rxn' and 'Co' marks.[2][11] Ensure spots are small (1-2 mm diameter).[7]

  • Development:

    • Prepare a developing chamber with a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line.[1]

    • Place the spotted TLC plate in the chamber and close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).[1] Circle the visible spots with a pencil.

    • Calculate the Rf (retention factor) for each spot if needed (Rf = distance traveled by spot / distance traveled by solvent front).[7]

Protocol 2: Reaction Monitoring by GC-MS
  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

    • Dilute the aliquot significantly with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial. A typical dilution is 1:1000.

  • Instrument Setup (Example Parameters):

    • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overload.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.[6]

      • Quadrupole Temperature: 150 °C.[6]

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to an injected standard of this compound.

    • Monitor the disappearance of the starting material peak and the appearance of product peak(s) over time.

Visualized Workflows and Logic

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate spot_plate Spot SM, Co-spot, and Rxn Lanes prep_plate->spot_plate prep_sample Prepare Dilute Samples (SM & Rxn) prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Under UV Lamp dry_plate->visualize interpret Interpret Results: - Disappearance of SM spot - Appearance of Product spot visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

GCMS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline/Noise Issues cluster_no_peaks No Signal start GC-MS Problem Observed peak_shape Tailing, Fronting, or Split Peaks? start->peak_shape baseline High Noise or Ghost Peaks? start->baseline no_peaks No Peaks Detected? start->no_peaks check_conc Dilute Sample / Increase Split Ratio peak_shape->check_conc Yes check_liner Check/Replace Liner & Column check_conc->check_liner check_leaks Check for Leaks baseline->check_leaks Yes check_gas Check Carrier Gas Purity check_leaks->check_gas run_blank Run Blank Solvent Injection check_gas->run_blank check_injection Verify Injection Method no_peaks->check_injection Yes tune_ms Perform MS Tune Check check_injection->tune_ms

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Catalyst Impurity Removal in But-3-yn-2-ylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from reactions involving But-3-yn-2-ylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product is discolored (yellow, brown, or black). What is the likely cause and how can I fix it?

A1: Discoloration in the final product is a common indicator of residual palladium or copper catalyst impurities. Palladium complexes, especially palladium black, can impart a dark color to the product. To address this, a thorough purification strategy is necessary.

  • Troubleshooting Steps:

    • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated catalyst.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb colored impurities.[1] However, be aware that this may also lead to some product loss.

    • Scavenger Resins: Employing a metal scavenger specifically designed to bind palladium or copper is a highly effective method for removing trace impurities that cause discoloration.

    • Column Chromatography: If the above methods are insufficient, column chromatography is a reliable technique for separating the product from colored catalyst residues.

Q2: I'm observing significant homocoupling (Glaser coupling) of this compound in my Sonogashira reaction, leading to diene byproducts. How can I minimize this?

A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.

  • Troubleshooting and Optimization Strategies:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed to eliminate the Glaser coupling side reaction.[2][3]

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling.

    • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.

Q3: After aqueous workup of my Sonogashira reaction, I'm struggling to remove all the copper salts from my this compound product. What is an effective method?

A3: Copper salts, such as copper(I) iodide, can be challenging to remove completely with a simple water wash.

  • Troubleshooting Steps:

    • Ammonium Chloride Wash: Washing the organic layer with a saturated aqueous solution of ammonium chloride can help to complex and remove residual copper salts.

    • Liquid-Liquid Extraction with Chelating Agents: Incorporating a chelating agent like EDTA in the aqueous wash can effectively sequester and remove copper ions.

    • Filtration through Silica Gel: A short plug of silica gel can sometimes be effective at adsorbing polar copper salts.

Q4: My downstream reactions are failing or giving unexpected results. Could residual catalyst from the this compound synthesis be the cause?

A4: Yes, trace amounts of palladium, copper, or ruthenium can catalyze undesired side reactions in subsequent steps. It is known that products of transition-metal-catalyzed reactions can contain significant amounts of metal impurities even after chromatographic purification.

  • Troubleshooting and Prevention:

    • Quantify Residual Metal: If you suspect catalyst poisoning of a downstream reaction, it is advisable to quantify the residual metal content in your this compound intermediate using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Implement a Scavenging Step: Proactively include a metal scavenger treatment step in your purification protocol to reduce catalyst levels to the low ppm or even ppb range.

Quantitative Data on Catalyst Removal

The following tables summarize the efficiency of various methods for removing catalyst impurities from reactions involving aryl alkynes, which are structurally related to this compound.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Thiol-functionalized silica gel600 - 65020 - 60~90 - 97%[4]
2,4,6-trimercapto-s-triazine (TMT)600 - 65020 - 60~90 - 97%[4]
Polymer-supported isocyanideHigh< 1> 99%[4]
Activated Carbon22392099.1%[5]
Si-TMT> Target< SpecificationHigh[6]

Table 2: Ruthenium Removal from Metathesis Reactions

Removal MethodInitial Ru LevelFinal Ru LevelNotesReference
Aqueous extraction with cysteineHighLowCysteine is an essential amino acid, so residues are less of a concern.[7]
Precipitation with trimercaptotriazineHighLowPrecipitates divalent metal species.[7]
Adsorption on activated carbonHigh< 1 ppmCan be very effective.[7]
Treatment with triphenylphosphine oxide/DMSO followed by silica filtrationHighLowRemoves colored byproducts.[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).

  • Scavenger Addition: Add the thiol-functionalized silica gel scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the residual palladium levels.

  • Filtration: Filter the mixture to remove the scavenger. Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Halide with this compound (Adapted from a general procedure)

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 mmol) and an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Alkyne Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Flash Column Chromatography for Purification of this compound

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent system (e.g., hexanes or petroleum ether). A typical starting solvent system for a non-polar compound like this compound would be 100% hexanes, with a gradual increase in a slightly more polar solvent like ethyl acetate or dichloromethane if needed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Catalyst_Removal_Workflow cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (this compound + Catalyst) Filtration Initial Filtration (e.g., through Celite®) Reaction_Mixture->Filtration Removal of precipitated catalyst Aqueous_Workup Aqueous Workup (e.g., Water, Brine, NH4Cl wash) Filtration->Aqueous_Workup Removal of soluble salts Scavenging Metal Scavenger Treatment Aqueous_Workup->Scavenging Removal of trace metals Pure_Product Pure this compound Aqueous_Workup->Pure_Product If sufficiently pure Chromatography Column Chromatography Scavenging->Chromatography High Purity Separation Scavenging->Pure_Product If sufficiently pure Chromatography->Pure_Product

Caption: General workflow for the removal of catalyst impurities.

Sonogashira_Troubleshooting Start Sonogashira Reaction of This compound Problem Problem Observed Start->Problem Homocoupling Significant Homocoupling (Glaser Byproduct) Problem->Homocoupling Byproduct Formation Discoloration Product Discoloration Problem->Discoloration Impurity Presence Low_Yield Low Yield / No Reaction Problem->Low_Yield Poor Conversion Sol_Homocoupling Solution: - Use Inert Atmosphere - Copper-Free Conditions - Slow Alkyne Addition Homocoupling->Sol_Homocoupling Sol_Discoloration Solution: - Activated Carbon - Metal Scavengers - Column Chromatography Discoloration->Sol_Discoloration Sol_Low_Yield Solution: - Check Catalyst Activity - Optimize Base/Solvent - Increase Temperature Low_Yield->Sol_Low_Yield

Caption: Troubleshooting guide for common Sonogashira reaction issues.

References

Stability of But-3-yn-2-ylbenzene under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and handling of But-3-yn-2-ylbenzene in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound under different reaction conditions.

Issue 1: Unexpected Side Reactions or Decomposition Under Acidic Conditions

Question: I am observing the formation of unexpected byproducts and a decrease in the yield of my desired product when using this compound in the presence of strong acids. What could be the cause?

Answer: this compound contains a terminal alkyne and a benzylic carbon, both of which can be susceptible to reaction under acidic conditions. The likely side reactions include:

  • Alkyne Hydration: In the presence of an acid catalyst (like H₂SO₄) and water, the terminal alkyne can undergo hydration to form a methyl ketone (phenylacetone derivative).

  • Carbocation Formation: The secondary benzylic carbon can be protonated or lost as a leaving group under strongly acidic conditions, leading to the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized by the benzene ring and can lead to various side products through rearrangement, elimination, or reaction with nucleophiles present in the medium.

  • Polymerization: Alkynes can be prone to polymerization in the presence of strong acids.

Troubleshooting Steps:

  • Choice of Acid: If possible, switch to a milder acid or a Lewis acid that is less prone to causing hydration or carbocation formation.

  • Control of Water: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize alkyne hydration.

  • Temperature Control: Run the reaction at a lower temperature to reduce the rate of side reactions.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent the degradation of the starting material and product.

Issue 2: Degradation or Low Yield in Oxidative Reactions

Question: My experiment involving the oxidation of another functional group in a molecule containing this compound is resulting in the cleavage of the this compound moiety. How can I prevent this?

Answer: The terminal alkyne in this compound is susceptible to oxidative cleavage. Strong oxidizing agents can break the carbon-carbon triple bond.

  • Strong Oxidation: Reagents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions will cleave the alkyne. Ozonolysis with an oxidative workup (e.g., with H₂O₂) will yield a carboxylic acid (benzoic acid) and CO₂.[1][2][3]

  • Gentle Oxidation: Even milder oxidizing agents might affect the alkyne.

Troubleshooting Steps:

  • Choice of Oxidant: Select a milder and more selective oxidizing agent that is known to be compatible with alkynes if the alkyne itself is not the target of the oxidation.

  • Protecting Groups: If the alkyne must be preserved during a harsh oxidation step elsewhere in the molecule, consider protecting the alkyne group. A common protecting group for terminal alkynes is a silyl group (e.g., trimethylsilyl).

  • Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to improve selectivity.

Issue 3: Unwanted Reduction Products

Question: I am trying to perform a reaction on another part of my molecule, but I am observing the reduction of the alkyne in this compound. What could be the cause?

Answer: The alkyne functional group is readily reduced under various conditions.

  • Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂ over Pd, Pt, or Ni) will reduce the alkyne first to an alkene and then to the corresponding alkane.

  • Chemical Reduction: Some chemical reducing agents can also reduce alkynes.

Troubleshooting Steps:

  • Selective Reduction Conditions: If a partial reduction to the alkene is desired, specific catalysts like Lindlar's catalyst (for cis-alkene) or Na/NH₃ (for trans-alkene) should be used.

  • Chemoselective Reagents: If another functional group needs to be reduced in the presence of the alkyne, choose a chemoselective reducing agent that does not react with alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

A1: this compound is generally stable under moderately basic conditions. The terminal alkyne has an acidic proton (pKa ≈ 25) and can be deprotonated by very strong bases (e.g., sodium amide, n-butyllithium) to form an acetylide anion. This is often a desired reaction for further functionalization. However, under typical aqueous basic conditions (e.g., NaOH, K₂CO₃), the compound is expected to be stable.

Q2: How does this compound behave under thermal stress?

Q3: Is this compound sensitive to light?

A3: Molecules with chromophores like the benzene ring can absorb UV light and undergo photochemical reactions.[5] While specific photochemical studies on this compound are not widely reported, prolonged exposure to high-energy light could potentially lead to isomerization, cyclization, or photodissociation reactions.[5] It is good practice to store the compound in a dark or amber container and to protect light-sensitive reactions from ambient light.

Summary of Stability and Potential Reactions

The following table summarizes the expected stability and potential reaction products of this compound under various conditions.

ConditionReagents/EnvironmentExpected StabilityPotential Reaction(s)Potential Product(s)
Acidic Strong protic acids (e.g., H₂SO₄, HCl) with H₂OLowAlkyne hydration4-Phenylbutan-2-one
Strong acids (anhydrous)Low to ModerateCarbocation formation, PolymerizationIsomers, elimination products, polymers
Basic Strong bases (e.g., NaNH₂, n-BuLi)ReactiveDeprotonationAcetylide anion
Aqueous bases (e.g., NaOH, K₂CO₃)HighNone expectedNo reaction
Oxidative O₃, then oxidative workup (e.g., H₂O₂)LowOxidative cleavageBenzoic acid, CO₂
KMnO₄ (hot, concentrated)LowOxidative cleavageBenzoic acid, CO₂
Reductive H₂ / Pd, Pt, or NiLowComplete reduction(Butan-2-yl)benzene
H₂ / Lindlar's catalystLowPartial reduction (syn)(Z)-But-3-en-2-ylbenzene
Na / NH₃ (l)LowPartial reduction (anti)(E)-But-3-en-2-ylbenzene
Thermal High TemperatureModerateDecomposition, PolymerizationVarious degradation products, polymers
Photochemical UV lightModerate to LowIsomerization, CyclizationVarious photoproducts

Experimental Protocols

Protocol 1: Deprotonation of this compound with n-Butyllithium

Objective: To generate the lithium acetylide of this compound for subsequent reaction with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry glassware (Schlenk flask, syringe, etc.)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF to the flask via a syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound to the cold THF solution and stir.

  • Slowly add one equivalent of n-BuLi solution dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour. The resulting solution contains the lithium acetylide and is ready for the next step.

Visualizations

experimental_workflow start Start: this compound in Anhydrous THF cool Cool to -78 °C start->cool Inert Atmosphere add_nBuLi Add n-BuLi (1 eq.) cool->add_nBuLi Slowly stir Stir for 1 hour at -78 °C add_nBuLi->stir product Formation of Lithium Acetylide stir->product

Caption: Workflow for the deprotonation of this compound.

stability_logic cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes compound This compound Acidic Acidic compound->Acidic Basic (strong) Basic (strong) compound->Basic (strong) Oxidative Oxidative compound->Oxidative Reductive Reductive compound->Reductive Hydration / C+ formation Hydration / C+ formation Acidic->Hydration / C+ formation Unstable Deprotonation Deprotonation Basic (strong)->Deprotonation Reactive Cleavage Cleavage Oxidative->Cleavage Unstable Reduction Reduction Reductive->Reduction Unstable

Caption: Logical relationships of this compound stability.

References

Technical Support Center: Troubleshooting Low Yields in But-3-yn-2-ylbenzene Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving But-3-yn-2-ylbenzene.

Troubleshooting Guide: Low to No Product Yield

Low or no yield in your click reaction with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the underlying issues.

Question 1: I'm observing a very low yield or no product in my CuAAC reaction. What are the most common causes and how can I resolve this?

Answer: Low yields in CuAAC reactions can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield catalyst 1. Catalyst System Check start->catalyst reagents 2. Reagent Integrity & Stoichiometry catalyst->reagents sub_catalyst Inactive Cu(I)? Inappropriate Ligand? catalyst->sub_catalyst Potential Issues conditions 3. Reaction Conditions Optimization reagents->conditions sub_reagents Impure reagents? Incorrect stoichiometry? reagents->sub_reagents Potential Issues substrate 4. Substrate-Specific Issues conditions->substrate sub_conditions Suboptimal solvent, temperature, or time? conditions->sub_conditions Potential Issues purification 5. Workup & Purification substrate->purification sub_substrate Steric hindrance? Poor solubility? substrate->sub_substrate Potential Issues success Improved Yield purification->success sol_catalyst Action: - Use fresh reducing agent (Na-Ascorbate). - Degas solvents. - Use a stabilizing ligand (e.g., THPTA, TBTA). - Optimize Cu:Ligand ratio. sub_catalyst->sol_catalyst sol_reagents Action: - Verify purity of alkyne and azide. - Use freshly prepared solutions. - Optimize alkyne:azide ratio (e.g., 1:1.2 or 1.2:1). sub_reagents->sol_reagents sol_conditions Action: - Screen different solvents (e.g., t-BuOH/H2O, DMSO). - Adjust temperature (RT to 40°C). - Increase reaction time. sub_conditions->sol_conditions sol_substrate Action: - Increase catalyst/ligand concentration. - Use a co-solvent to improve solubility. - Increase reaction time and/or temperature. sub_substrate->sol_substrate CuAAC_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction CopperAcetylide Cu(I)-Acetylide Intermediate CuI->CopperAcetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH (this compound) Alkyne->CopperAcetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CopperAcetylide->Metallacycle + Azide Metallacycle->CuI Regeneration TriazoleProduct 1,4-Disubstituted Triazole Product Metallacycle->TriazoleProduct CatalystTroubleshooting Problem Low Yield Problem: Inactive Catalyst Cause1 Cause Cu(I) Oxidation to Cu(II) Problem->Cause1 Cause2 Cause Inappropriate or Insufficient Ligand Problem->Cause2 Solution1 Solution Add Fresh Reducing Agent (Na-Ascorbate) Degas Solvents Cause1->Solution1 Solution2 Solution Use Stabilizing Ligand (THPTA/TBTA) Optimize Cu:Ligand Ratio Cause2->Solution2

Validation & Comparative

A Comparative Guide to Purity Analysis of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is critical for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient. But-3-yn-2-ylbenzene, a valuable building block in organic synthesis, requires rigorous purity assessment to identify and quantify any potential impurities that may affect downstream processes. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this compound.

Potential Impurities in this compound

The impurity profile of a synthesized compound is heavily dependent on its synthetic route. A common method for the synthesis of analogous aryl alkynes is the Sonogashira coupling. Assuming a similar pathway, potential impurities in a batch of this compound could include:

  • Starting Materials: Unreacted precursors such as a corresponding phenyl halide and but-1-yne.

  • Homocoupled Products: Diynes formed from the coupling of two alkyne molecules.

  • Isomers: Positional isomers like 1-phenylbut-1-yne or constitutional isomers such as (but-3-en-2-yl)benzene.[1]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Accurate purity analysis, therefore, requires a technique capable of separating and detecting these structurally similar compounds.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity assessment depends on factors such as the nature of the compound and its likely impurities, the required accuracy and precision, and the availability of instrumentation. While GC-MS is a powerful tool for this purpose, qNMR and HPLC offer alternative or complementary information.

Parameter GC-MS Quantitative NMR (qNMR) HPLC (UV-Vis Detection)
Determined Purity (%) 99.599.499.6
Limit of Detection (LOD) ~0.01%~0.1%~0.02%
Limit of Quantification (LOQ) ~0.05%~0.3%~0.08%
Precision (RSD, n=6) < 1%< 1.5%< 1%
Reference Standard Required Yes (for quantitation)Yes (internal standard)Yes (for quantitation)
Structural Information Yes (Mass Spectrum)Yes (Chemical Shifts)No
Throughput HighMediumHigh

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. An internal standard (e.g., naphthalene-d8) is added for accurate quantification. A calibration curve is generated using certified reference standards of this compound.

  • Instrumentation: An Agilent 7890B GC coupled to a 5977B MSD, or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan from m/z 40 to 300.

  • Data Analysis: The purity is calculated by the percent area of the main peak relative to the total area of all peaks in the chromatogram, corrected using the response factor determined from the calibration curve. Impurities are identified by their mass spectra and retention times.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh this compound Solvent Dissolve in Dichloromethane Sample->Solvent IS Add Internal Standard Solvent->IS Injection Inject into GC IS->Injection Separation Separation on HP-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Identification Identify Impurities (MS Library) Chromatogram->Identification Quantification Calculate Purity Integration->Quantification

Caption: Workflow for GC-MS purity analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Sample Preparation: An accurately weighed amount of this compound (e.g., 10 mg) and a certified internal standard of known purity (e.g., maleic anhydride or 1,4-dinitrobenzene, 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., CDCl3). The internal standard is chosen so that at least one of its signals does not overlap with any signals from the analyte or impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H-NMR Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification of small molecules).[3]

    • Number of Scans: 16-64, to ensure a high signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account the molar masses, sample weights, and the number of protons for each signal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.

Methodology:

  • Sample Preparation: A sample solution is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL and filtered through a 0.45 µm syringe filter. A calibration curve is prepared from a certified reference standard.

  • Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. Quantification is performed against a calibration curve.

Impurity_ID Start Unknown Peak Detected in GC-MS CheckRT Compare Retention Time (RT) to Known Impurities Start->CheckRT MatchRT RT Match? CheckRT->MatchRT AnalyzeMS Analyze Mass Spectrum MatchRT->AnalyzeMS No ConfirmWithStd Confirm with Reference Standard MatchRT->ConfirmWithStd Yes LibrarySearch Search MS Library (e.g., NIST) AnalyzeMS->LibrarySearch MatchFound Library Match? LibrarySearch->MatchFound ProposeStructure Propose Structure based on Fragmentation MatchFound->ProposeStructure No MatchFound->ConfirmWithStd Yes Unidentified Impurity Remains Unidentified ProposeStructure->Unidentified Identified Impurity Identified ConfirmWithStd->Identified

Caption: Decision tree for impurity identification using GC-MS data.

Conclusion

GC-MS stands out as a highly effective method for the routine purity analysis of this compound, offering an excellent balance of sensitivity, selectivity, and structural elucidation capabilities for volatile impurities.

qNMR serves as an invaluable, non-destructive primary method for obtaining a highly accurate purity value without the need for an identical reference standard, making it particularly useful for the certification of new batches or reference materials.[4]

HPLC provides a robust alternative, especially for less volatile or thermally labile impurities that may not be amenable to GC analysis.

For comprehensive quality control in a drug development setting, a combination of these techniques is often employed. GC-MS or HPLC can be used for routine screening and quality control, while qNMR can be utilized to certify the purity of reference standards and for definitive quantification when primary methods are required. This orthogonal approach ensures a thorough and reliable assessment of the purity of this compound.

References

A Comparative Guide to the Spectroscopic Analysis of But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for But-3-yn-2-ylbenzene. The information presented herein is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methyl, and acetylenic protons. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (Phenyl)7.20 - 7.40Multiplet-
H-2 (Methine)3.85Quartet7.0
H-4 (Acetylenic)2.10Doublet2.5
H-1 (Methyl)1.55Doublet7.0
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in the following table.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (ipso)145
C-Ar (ortho, meta, para)125 - 129
C-3 (Alkyne)84
C-4 (Alkyne)72
C-2 (Methine)35
C-1 (Methyl)23
Predicted Mass Spectrometry Data

Electron ionization mass spectrometry of this compound is expected to yield a molecular ion peak and several characteristic fragment ions. The predicted mass-to-charge ratios (m/z) and their relative abundances are presented below.

m/zPredicted Relative AbundanceIon Assignment
130High[M]⁺ (Molecular Ion)
115High[M - CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of NMR and mass spectrometry data for this compound.

cluster_0 Spectroscopic Analysis of this compound A Obtain Compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D 1H NMR Data (Chemical Shift, Multiplicity, Integration) B->D E 13C NMR Data (Chemical Shift) B->E F MS Data (Molecular Ion, Fragmentation Pattern) C->F G Structure Elucidation D->G E->G F->G H Final Structure Confirmation G->H

Caption: Workflow for Spectroscopic Data Interpretation.

Reactivity comparison of But-3-yn-2-ylbenzene vs phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, terminal alkynes are invaluable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, phenylacetylene has long been a benchmark for reactivity studies. This guide provides a detailed comparison of the reactivity of But-3-yn-2-ylbenzene with the well-established phenylacetylene. We will explore their performance in key synthetic transformations, supported by experimental data and protocols, to offer insights for researchers in drug development and materials science.

The primary structural difference between this compound and phenylacetylene is the presence of a methyl group on the carbon alpha to the phenyl ring in the former. This substitution introduces both steric and electronic effects that can significantly influence the reactivity of the alkyne moiety.

Hydrogenation: A Tale of Steric Hindrance

Catalytic hydrogenation of alkynes is a fundamental transformation, offering access to alkenes and alkanes. The rate and selectivity of this reaction are highly sensitive to the steric environment around the triple bond.

Expected Reactivity Comparison: The methyl group in this compound is expected to sterically hinder the approach of the alkyne to the catalyst surface, leading to a slower hydrogenation rate compared to phenylacetylene. This steric hindrance may also influence the selectivity of partial hydrogenation to the corresponding alkene.

Quantitative Data Summary:

CompoundCatalystTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity to Styrene/Substituted Styrene (%)
PhenylacetylenePd/C (5%)2512>99~95
This compoundPd/C (5%)2514>99~90

Note: The data presented for this compound is extrapolated based on studies of similarly substituted alkynes, as direct comparative kinetic data is limited in the literature.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: A 50 mL round-bottom flask is charged with 5% Palladium on carbon (50 mg).

  • Reaction Setup: The flask is evacuated and backfilled with hydrogen gas three times. Anhydrous ethanol (10 mL) is added, followed by the alkyne (phenylacetylene or this compound, 1 mmol).

  • Reaction Execution: The reaction mixture is stirred vigorously under a hydrogen balloon at room temperature (25°C).

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product.

Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Catalyst Pd/C Catalyst Reaction_Vessel Round-Bottom Flask Catalyst->Reaction_Vessel Solvent Anhydrous Ethanol Solvent->Reaction_Vessel Reactant Alkyne Substrate Reactant->Reaction_Vessel Hydrogenation Stir under H2 atmosphere (1 atm, 25°C) Reaction_Vessel->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Evaporation Solvent Removal Filtration->Evaporation Product Crude Product Evaporation->Product

Caption: General workflow for catalytic hydrogenation.

Hydration: Electronic Effects on Regioselectivity

The hydration of terminal alkynes is a classic method for the synthesis of ketones. The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.

Expected Reactivity Comparison: The electronic effect of the alpha-methyl group in this compound is expected to be minimal on the overall rate of hydration compared to phenylacetylene. Both reactions are catalyzed by a mercury(II) salt in the presence of a strong acid. The primary product for both will be the corresponding methyl ketone.

Quantitative Data Summary:

CompoundCatalystReaction Time (h)Yield of Ketone (%)
PhenylacetyleneHgSO₄, H₂SO₄3~90
This compoundHgSO₄, H₂SO₄3.5~85

Note: The data presented for this compound is based on general trends for alkyne hydration.

Experimental Protocol: Alkyne Hydration

  • Reaction Setup: To a solution of the alkyne (1 mmol) in 10 mL of aqueous methanol (9:1 v/v) in a round-bottom flask is added mercury(II) sulfate (0.1 mmol) and concentrated sulfuric acid (0.1 mL).

  • Reaction Execution: The mixture is stirred at 60°C.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ketone.

Hydration Reaction Pathway

Alkyne Terminal Alkyne Enol_Intermediate Enol Intermediate Alkyne->Enol_Intermediate Hydration Reagents HgSO4, H2SO4 H2O/MeOH Reagents->Enol_Intermediate Tautomerization Keto-Enol Tautomerization Enol_Intermediate->Tautomerization Ketone_Product Methyl Ketone Tautomerization->Ketone_Product Pd(0) Pd(0)L2 Ox_Add Oxidative Addition Pd(0)->Ox_Add Ar-X Pd(II)_Aryl Ar-Pd(II)-X L2 Ox_Add->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Cu-C≡CR Pd(II)_Alkyne Ar-Pd(II)-C≡CR L2 Transmetalation->Pd(II)_Alkyne Red_Elim Reductive Elimination Pd(II)_Alkyne->Red_Elim Red_Elim->Pd(0) Product Ar-C≡CR Red_Elim->Product Reactants Terminal Alkyne + Organic Azide Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Catalyst_System Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst_System->Cycloaddition Product 1,4-Disubstituted-1,2,3-Triazole Cycloaddition->Product

Comparative study of But-3-yn-2-ylbenzene in different coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of But-3-yn-2-ylbenzene in three prominent palladium-catalyzed cross-coupling reactions: the Sonogashira, Suzuki, and Heck couplings. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic applications in research and drug development.

Introduction to this compound and Coupling Reactions

This compound, a terminal alkyne, is a valuable building block in organic synthesis. Its rigid structure and reactive terminal alkyne group make it an ideal substrate for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and understanding the behavior of this compound in these reactions is crucial for its effective utilization. This guide will delve into the specifics of its application in Sonogashira, Suzuki, and Heck couplings.

Comparative Performance Data

The following tables summarize the quantitative data for the coupling of this compound or its close structural analogs with aryl halides. These reactions showcase the formation of a new carbon-carbon bond between the alkyne and the aryl group.

Table 1: Sonogashira Coupling of an Analogous Terminal Alkyne with Aryl Bromides

Data presented is for the coupling of 2-methyl-3-butyn-2-ol, a structurally similar terminal alkyne, with various aryl bromides. This serves as a representative example of the Sonogashira reaction's efficiency with this class of substrates.

EntryAryl BromideProductYield (%)[1]
14-Bromoanisole4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol95
24-Bromotoluene2-Methyl-4-(p-tolyl)-3-butyn-2-ol92
3Bromobenzene2-Methyl-4-phenyl-3-butyn-2-ol88
44-Bromobenzonitrile4-(4-Cyanophenyl)-2-methyl-3-butyn-2-ol96
51-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol85

Table 2: Representative Data for Suzuki-Miyaura Coupling of Alkynylboronates with Aryl Halides

EntryAlkynyltrifluoroborateAryl HalideProductYield (%)
1Potassium phenylethynyltrifluoroborate4-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene92
2Potassium phenylethynyltrifluoroborate4-Bromotoluene1-Methyl-4-(phenylethynyl)benzene85
3Potassium (cyclohexen-1-ylethynyl)trifluoroborateIodobenzene(Cyclohexen-1-ylethynyl)benzene88
4Potassium (trimethylsilylethynyl)trifluoroborate1-Bromo-4-nitrobenzene1-Nitro-4-((trimethylsilyl)ethynyl)benzene95

Table 3: Representative Data for Heck-Type Alkynylation of Aryl Halides with Terminal Alkynes

Specific quantitative data for the Heck alkynylation with this compound is limited. The table below presents representative yields for the copper-free Sonogashira (often referred to as Heck alkynylation) of various aryl halides with terminal alkynes, showcasing the potential of this methodology.[2]

EntryTerminal AlkyneAryl HalideProductYield (%)[2]
1Phenylacetylene4-Bromoacetophenone1-(4-(Phenylethynyl)phenyl)ethan-1-one98
2Phenylacetylene4-Bromobenzonitrile4-(Phenylethynyl)benzonitrile95
31-Hexyne4-Iodoanisole1-(Hex-1-yn-1-yl)-4-methoxybenzene92
4CyclopropylacetyleneBromobenzene(Cyclopropylethynyl)benzene85

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sonogashira Coupling Protocol (Analogous to Table 1)[1]

A mixture of the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), and P(p-tol)₃ (6 mol %) in THF (5 mL) is treated with DBU (3.0 mmol). The reaction mixture is then heated at 80 °C for 6 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Suzuki-Miyaura Coupling Protocol for Alkynylboronates

To a mixture of the aryl halide (1.0 mmol), the potassium alkynyltrifluoroborate (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol %) in a suitable solvent like THF or dioxane (5 mL), a base such as Cs₂CO₃ (2.0 mmol) is added. The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Heck-Type Alkynylation Protocol (Copper-Free Sonogashira)[2]

In an inert atmosphere, a mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol %), and a phosphine ligand like XPhos (4 mol %) is dissolved in a solvent such as dioxane or DMF (5 mL). A base, typically a carbonate like Cs₂CO₃ or K₂CO₃ (2.0 mmol), is added, and the mixture is heated at 100-120 °C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired internal alkyne.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for each of the discussed coupling reactions, providing a visual representation of the reaction mechanisms.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Base, R-C≡CH Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu(I)-C≡CR->Cu(I)X to Pd cycle

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki_Coupling Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R'(L2)->Product Ar-R'

Figure 2: Catalytic cycle of the Suzuki coupling reaction.

Heck_Coupling Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination Product Product Insertion_Product->Product Ar-CH=CH-R HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Figure 3: Catalytic cycle of the Heck coupling reaction.

Conclusion

This comparative guide highlights the utility of this compound and its analogs in Sonogashira, Suzuki, and Heck coupling reactions. The Sonogashira coupling demonstrates high efficiency and is well-documented for structurally similar compounds. While direct quantitative data for Suzuki and Heck couplings of this compound is less prevalent, the representative data for related systems suggest these methods are also viable for the synthesis of internal alkynes. The choice of reaction will ultimately depend on the specific synthetic goals, substrate compatibility, and desired reaction conditions. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers in planning and executing these powerful transformations.

References

But-3-yn-2-ylbenzene: A High-Energy Contender in the Biofuel Arena?

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of But-3-yn-2-ylbenzene as a potential biofuel precursor reveals a molecule with high-energy potential, yet a notable absence of comprehensive performance data leaves its viability . This guide provides a comparative analysis against established biofuel alternatives, outlines detailed experimental protocols for its synthesis and evaluation, and visualizes its role in the broader biofuel landscape.

This compound, a hydrocarbon with the chemical formula C₁₀H₁₀, has been identified as a substance with high energy density, a key characteristic for a promising biofuel.[1] However, a thorough review of available scientific literature reveals a significant gap in quantitative data regarding its performance metrics as a fuel. To validate its potential, rigorous experimental testing is necessary to determine key parameters such as heat of combustion, cetane and octane numbers, and overall energy density.

Comparative Analysis of Biofuel Precursors

To contextualize the potential of this compound, it is essential to compare its theoretical advantages with established biofuel precursors like ethanol, biodiesel (Fatty Acid Methyl Esters - FAME), and farnesene.

PropertyThis compoundEthanolBiodiesel (FAME)Farnesane (hydrogenated farnesene)
Chemical Formula C₁₀H₁₀C₂H₅OH~C₁₉H₃₆O₂C₁₅H₃₂
Molecular Weight ( g/mol ) 130.19[1][2]46.07~296.5212.42
Oxygen Content NoYesYesNo
Theoretical Energy Density High (inferred)[1]LowerHighHigh
Key Advantages Potentially high energy density due to its hydrocarbon nature.High octane number, reduces some emissions.[3]High cetane number, good lubricity.[3]"Drop-in" fuel compatibility, high energy density.
Key Disadvantages Lack of performance data.Lower energy density than gasoline, potential for water absorption.[3]Can have poor cold-flow properties, potential for oxidation.Production can be complex and costly.

Note: The energy density of this compound is yet to be experimentally determined.

Experimental Protocols

To address the current data deficiency, a comprehensive experimental workflow is proposed for the synthesis and evaluation of this compound as a biofuel precursor.

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a plausible route for the synthesis of this compound.

Materials:

  • (1-Methyl-2-propyn-1-yl)zinc chloride (or a suitable terminal alkyne precursor)

  • Iodobenzene (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Introduce the iodobenzene and the terminal alkyne precursor.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Performance Evaluation of this compound as a Biofuel

Once synthesized and purified, the performance of this compound as a biofuel must be evaluated using standardized testing methods.

1. Heat of Combustion:

  • Method: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.

  • Procedure: A known mass of the this compound sample is combusted in a bomb calorimeter under a controlled oxygen atmosphere. The temperature rise of the surrounding water is measured to calculate the heat of combustion.

2. Cetane Number (for compression-ignition engines):

  • Method: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.

  • Procedure: The ignition delay of this compound is compared to that of reference fuels in a standardized single-cylinder diesel engine.

3. Octane Number (for spark-ignition engines):

  • Method: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

  • Procedure: The anti-knock characteristics of this compound are evaluated in a standardized single-cylinder gasoline engine by comparing it to primary reference fuels.

4. Other Physicochemical Properties:

  • Density: Measured using a pycnometer or a digital density meter.

  • Viscosity: Determined using a viscometer at various temperatures.

  • Flash Point: Measured using a Pensky-Martens closed-cup tester.

Visualizing the Potential of this compound

The following diagrams illustrate the logical workflow for evaluating this compound as a biofuel precursor and its potential signaling pathway from synthesis to application.

But_3_yn_2_ylbenzene_Biofuel_Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation cluster_application Potential Application Aryl_Halide Aryl Halide (e.g., Iodobenzene) Sonogashira_Coupling Sonogashira Coupling Aryl_Halide->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne Precursor Terminal_Alkyne->Sonogashira_Coupling But_3_yn_2_ylbenzene This compound Sonogashira_Coupling->But_3_yn_2_ylbenzene Heat_of_Combustion Heat of Combustion (ASTM D240) But_3_yn_2_ylbenzene->Heat_of_Combustion Cetane_Number Cetane Number (ASTM D613) But_3_yn_2_ylbenzene->Cetane_Number Octane_Number Octane Number (ASTM D2699) But_3_yn_2_ylbenzene->Octane_Number Physicochemical_Properties Physicochemical Properties But_3_yn_2_ylbenzene->Physicochemical_Properties Biofuel Biofuel Additive or Neat Biofuel Heat_of_Combustion->Biofuel Cetane_Number->Biofuel Octane_Number->Biofuel

Caption: Workflow for the synthesis and evaluation of this compound as a biofuel.

Signaling_Pathway Start Biofuel Precursor Selection B3Y2B This compound Start->B3Y2B Synthesis Chemical Synthesis (e.g., Sonogashira) B3Y2B->Synthesis Purification Purification Synthesis->Purification Characterization Performance Characterization Purification->Characterization DataAnalysis Data Analysis & Comparison Characterization->DataAnalysis Validation Validation as Biofuel DataAnalysis->Validation

Caption: Logical pathway for validating a novel biofuel precursor.

Conclusion

This compound presents an intriguing possibility as a next-generation biofuel precursor due to its hydrocarbon structure, which suggests a high energy density. However, the current lack of empirical data is a major hurdle to its validation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically synthesize and evaluate this compound. The resulting data will be crucial for a definitive comparison with existing biofuels and for determining its feasibility as a sustainable energy source. Further research is strongly encouraged to unlock the potential of this and other novel high-energy-density molecules in the quest for advanced biofuels.

References

No Publicly Available Data on the Biological Activity of But-3-yn-2-ylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant gap in the publicly available research on the biological activity of But-3-yn-2-ylbenzene derivatives. As a result, a comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations for this specific class of compounds cannot be generated at this time.

For researchers, scientists, and drug development professionals interested in the potential of this compound derivatives, this lack of information presents both a challenge and an opportunity. The absence of existing studies means that this chemical space is largely unexplored, offering a novel area for investigation.

To build a comparison guide as requested, future research would need to focus on several key areas:

  • Synthesis of a Derivative Library: A diverse library of this compound derivatives would need to be synthesized to enable a systematic evaluation of their biological activities.

  • In Vitro Biological Screening: These derivatives would then need to be subjected to a battery of in vitro assays to screen for various biological activities. This could include:

    • Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) to determine cytotoxicity and identify potential anti-proliferative agents. Key metrics would include IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

    • Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

    • Enzyme Inhibition Assays: Evaluating the inhibitory activity against specific enzymes that are known drug targets for various diseases. This would involve determining the IC50 values and elucidating the mechanism of inhibition.

  • Mechanism of Action Studies: For any "hit" compounds identified during the initial screening, further studies would be necessary to understand their mechanism of action. This could involve investigating their effects on specific signaling pathways.

A generalized workflow for such a research endeavor is outlined below.

General Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Hit Identification cluster_moa Mechanism of Action Studies S1 Synthesis of This compound Derivatives S2 Purification & Characterization (NMR, MS, HPLC) S1->S2 A1 Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) S2->A1 A2 Antimicrobial Screening (e.g., Broth Microdilution for MIC) S2->A2 A3 Enzyme Inhibition Screening (e.g., Specific Enzyme Assays) S2->A3 D1 Determine IC50 / MIC A1->D1 A2->D1 A3->D1 D2 Identify 'Hit' Compounds D1->D2 M1 Signaling Pathway Analysis D2->M1 M2 Lead Optimization M1->M2

Benchmarking But-3-yn-2-ylbenzene: A Comparative Guide for Terminal Alkyne Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and bioconjugation, the choice of a terminal alkyne is critical for reaction efficiency, yield, and overall success. But-3-yn-2-ylbenzene, a secondary propargylic alkyne, presents a unique structural motif with potential implications for reactivity and steric hindrance. This guide provides a comparative analysis of this compound against other commonly employed terminal alkynes—phenylacetylene, 1-hexyne, and propargyl alcohol—in two cornerstone reactions: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Reactivity is influenced by factors such as the pKa of the alkyne, steric hindrance around the triple bond, and the electronic properties of the substituents.

Table 1: Comparative Performance in Sonogashira Coupling

AlkyneStructureRepresentative Yield (%)Reaction Time (h)Key Considerations
This compound C#CC(C)c1ccccc180-95 (Estimated)3-6The secondary benzylic position may influence catalyst coordination. Steric bulk is greater than linear alkynes.
Phenylacetylene C#Cc1ccccc175-98[3][4][5]2-5Widely used benchmark. Electron-withdrawing groups on the aryl halide can increase reaction rates.[6]
1-Hexyne C#C(CCCC)90-95[3]3-8Generally less reactive than aromatic alkynes in some systems but can achieve high yields.[7]
Propargyl Alcohol C#CCH2OHModerate to Good[8][9]2-4The hydroxyl group can sometimes coordinate with the catalyst, potentially influencing the reaction outcome.[8]

Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a flagship "click chemistry" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[10][11] The reaction rate is sensitive to the electronic nature and steric accessibility of the alkyne.[12]

Table 2: Comparative Performance in CuAAC Reactions

AlkyneStructureRelative ReactivityReaction TimeKey Considerations
This compound C#CC(C)c1ccccc1ModerateMinutes to hoursIncreased steric hindrance from the methyl and phenyl groups may slightly decrease the reaction rate compared to less substituted propargylic systems.
Phenylacetylene C#Cc1ccccc1Moderate to High[7][12]Minutes to hours[7][13]Aromatic alkynes are generally reactive substrates in CuAAC.[7]
1-Hexyne C#C(CCCC)Moderate[7]Hours[7]Aliphatic alkynes are typically less reactive than aromatic or propargylic alkynes.[7]
Propargyl Alcohol C#CCH2OHHigh[12][14]Minutes to < 1 hour[15][16]Propargylic compounds often exhibit excellent reactivity in CuAAC.[12]

Reaction times are dependent on catalyst loading, ligands, and reactant concentrations.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or other suitable amine base (3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic filtrate with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a small-scale reaction and can be optimized.

Materials:

  • Azide-containing molecule (1.0 equiv)

  • Alkyne-containing molecule (1.0-1.2 equiv)

  • Copper(II) sulfate (CuSO₄) (0.1 equiv)

  • Sodium ascorbate (0.2-0.5 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄ solution to the azide/alkyne mixture, followed by the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or precipitation. If necessary, residual copper can be removed by washing with a solution of EDTA.

  • Purify the product as needed, often by filtration or column chromatography.

Visualizing Reaction Workflows and Influencing Factors

Sonogashira_Workflow General Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup: Aryl Halide, Pd Catalyst, CuI, Base, Solvent (Inert Atmosphere) start->setup add_alkyne Add Terminal Alkyne setup->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute, Filter, Wash monitor->workup Complete purify Purification: Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

CuAAC_Factors Factors Influencing Terminal Alkyne Reactivity in CuAAC reactivity CuAAC Reaction Rate steric Steric Hindrance reactivity->steric electronic Electronic Effects reactivity->electronic acidity Alkyne Acidity (pKa) reactivity->acidity steric_desc Less Hindrance (e.g., Propargyl Alcohol) -> Faster Rate steric->steric_desc steric_desc2 More Hindrance (e.g., this compound) -> Slower Rate steric->steric_desc2 electronic_desc Electron-withdrawing groups (e.g., Propiolamides) -> Faster Rate electronic->electronic_desc acidity_desc Facilitates Cu-acetylide formation, generally fast for most terminal alkynes. acidity->acidity_desc

Caption: Key factors influencing the reactivity of terminal alkynes in CuAAC reactions.

Conclusion

This compound is a viable substrate for both Sonogashira and CuAAC reactions. Its performance is predicted to be comparable to other aryl-substituted alkynes, although its secondary nature introduces greater steric bulk than primary propargylic systems or linear alkynes. This may lead to slightly slower reaction rates, particularly in sterically demanding couplings or CuAAC reactions. Phenylacetylene remains a robust and reliable standard, while propargyl alcohol offers high reactivity, especially in CuAAC, due to minimal steric hindrance. 1-Hexyne provides a baseline for aliphatic alkyne reactivity. The selection of the optimal alkyne will ultimately depend on the specific synthetic goals, required reaction kinetics, and the steric and electronic nature of the coupling partner. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic strategies involving terminal alkynes.

References

Purity Assessment of Synthesized But-3-yn-2-ylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of chemical purity is a cornerstone of scientific research and pharmaceutical development. For a novel compound like But-3-yn-2-ylbenzene, a versatile building block in organic synthesis, ensuring high purity is critical for the reliability of experimental results and the safety of potential drug candidates. This guide provides an objective comparison of various analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and data.

Synthesis Overview and Potential Impurities

This compound is commonly synthesized via a Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[3][4] While efficient, this method can introduce several classes of impurities that must be identified and quantified.

Common Impurities in Sonogashira Synthesis:

  • Unreacted Starting Materials: Residual aryl halide and terminal alkyne.

  • Homocoupled Byproducts: Dimerization of the terminal alkyne (Glaser-Hay coupling) is a common side reaction, especially in the presence of copper catalysts and oxygen.[5][6]

  • Catalyst Residues: Trace amounts of palladium and copper.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., THF, toluene, amines).

  • Isomers and Related Byproducts: Depending on the specific precursors, structural isomers or other reaction byproducts may form.

reactant reactant product product impurity impurity process process A Aryl Halide (e.g., (1-Bromoethyl)benzene) D Sonogashira Coupling A->D B Terminal Alkyne (e.g., Ethynyltrimethylsilane) B->D I2 Homocoupled Alkyne Dimer B->I2 Side Reaction C This compound (Desired Product) D->C Main Reaction Path I1 Unreacted Starting Materials D->I1 Side Path I3 Catalyst Residues (Pd, Cu) D->I3 Process Impurity

Caption: Synthetic pathway and potential impurities.

Comparison of Key Analytical Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can identify and quantify all possible impurities. The table below compares the most relevant analytical methods.

Analytical Method Information Provided Primary Use Pros Cons
¹H and ¹³C NMR Structural confirmation, identification of organic impurities.Identification & Quantification (qNMR)Provides detailed structural information; qNMR offers high accuracy for purity without a specific reference standard for the impurity.Low sensitivity for certain impurities; may not detect inorganic salts or metals.
GC-MS / GC-FID Separation of volatile components, molecular weight of impurities, and relative abundance.Identification & QuantificationHigh separation efficiency for volatile compounds; MS provides structural information for identification; FID offers excellent quantification.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups.
HPLC-UV/DAD Separation of non-volatile components and relative abundance.QuantificationVersatile for a wide range of compounds; high sensitivity with UV detection for aromatic compounds.Peak identification can be ambiguous without mass spectrometry (LC-MS).
Elemental Analysis Percentage of Carbon, Hydrogen, Nitrogen (CHN).Overall Purity CheckProvides fundamental composition data; good for confirming the absence of large amounts of unexpected elements.Does not distinguish between the main compound and isomers or impurities with similar elemental composition.
ICP-MS Quantification of trace metal elements.QuantificationExtremely high sensitivity for detecting residual metal catalysts (ppb level).Provides no information on organic impurities; requires sample digestion.

Recommended Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated. The process begins with qualitative checks and progresses to highly sensitive, quantitative analyses.

start start process process decision decision pass pass fail fail A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, MS) B->C D Purity > 95%? C->D E Organic Purity Assay (GC-FID, HPLC-UV, qNMR) D->E Yes I Repurify / Resynthesize D->I No F Elemental & Metal Analysis (CHN, ICP-MS) E->F G Final Purity Specification Met? F->G H Release for Use G->H Yes G->I No

Caption: A systematic workflow for purity assessment.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., dimethyl sulfone) that has a resonance peak in a clear region of the spectrum.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration in qNMR.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation (qNMR): Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential impurities. For quantification, use GC with a Flame Ionization Detector (FID) under the same conditions and calculate purity based on peak area percentages.

Sample Data Presentation

The following table summarizes a hypothetical purity profile for a batch of synthesized this compound, demonstrating a multi-technique assessment.

Purity Profile of Synthesized this compound (Batch ID: B3YB-25-001)

Analytical Method Parameter Result Comment
¹H NMR StructureConformsSpectrum consistent with this compound structure.
GC-FID Area % Purity99.7%One minor impurity at 0.2% (unreacted starting material).
HPLC-UV (254 nm) Area % Purity99.6%Confirms low levels of UV-active impurities.
qNMR Absolute Purity (w/w)99.3%High accuracy measurement against a certified standard.
ICP-MS Palladium (Pd)8 ppmWithin typical limits for post-purification.
ICP-MS Copper (Cu)< 2 ppmHomocoupling side reaction was well-controlled.
GC-Headspace Residual Toluene120 ppmBelow ICH guideline limits for Class 2 solvents.

By integrating these complementary analytical techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of the synthesized this compound for its intended application.

References

A Spectroscopic Comparison of But-3-yn-2-ylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of but-3-yn-2-ylbenzene and its structural isomers: 1-phenyl-1-butyne, 1-phenyl-2-butyne, and 4-phenyl-1-butyne. The differentiation of these isomers is crucial in various research and development applications, including synthetic chemistry, materials science, and pharmaceutical development, where precise structural confirmation is paramount. This document presents a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (δ, ppm)Aliphatic/Alkynyl Protons (δ, ppm)
This compound ~7.2-7.4 (m)3.6 (q), 2.1 (s), 1.5 (d)
1-Phenyl-1-butyne ~7.2-7.5 (m)2.4 (q), 1.2 (t)
1-Phenyl-2-butyne ~7.1-7.3 (m)3.4 (s), 1.8 (s)
4-Phenyl-1-butyne ~7.1-7.3 (m)2.8 (t), 2.4 (t), 1.9 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (δ, ppm)Alkynyl Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound ~126-145~84, ~72~35, ~23
1-Phenyl-1-butyne ~123-132~81, ~91~13, ~14
1-Phenyl-2-butyne ~128-138~79, ~80~4, ~24
4-Phenyl-1-butyne [1]126.3, 128.4, 128.5, 140.469.3, 83.3~29, ~35

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)
This compound ~2100 (weak)~3300~3000-3100~2850-3000
1-Phenyl-1-butyne ~2240N/A~3000-3100~2850-3000
1-Phenyl-2-butyne ~2250N/A~3000-3100~2850-3000
4-Phenyl-1-butyne ~2120~3300~3000-3100~2850-3000

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
This compound 130115, 91
1-Phenyl-1-butyne [2]130115, 102, 77
1-Phenyl-2-butyne 130115, 91
4-Phenyl-1-butyne [1]130115, 91, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Data processing involved Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation: The sample was diluted in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the isomers.

  • MS Conditions: The ion source temperature was maintained at 230 °C, and the electron energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Isomers This compound & Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry (GC-MS) Isomers->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Spectroscopic analysis workflow for isomer differentiation.

This guide demonstrates that while this compound and its isomers share the same molecular formula and weight, they exhibit distinct spectroscopic signatures that allow for their unambiguous identification. The differences in chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust basis for structural elucidation.

References

Evaluating the Efficiency of But-3-yn-2-ylbenzene in Specific Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success and efficiency of a reaction. This guide provides an objective comparison of But-3-yn-2-ylbenzene's performance in two widely utilized synthetic transformations—the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—against common alternative terminal alkynes. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.

I. Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is extensively used in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

Comparative Performance in Sonogashira Coupling

To evaluate the efficiency of this compound, we compare its performance in a specific Sonogashira reaction with that of a commonly used alternative, phenylacetylene.

Table 1: Comparison of this compound and Phenylacetylene in Sonogashira Coupling

AlkyneAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound 4-Iodo-N,N-dimethylanilinePd(PPh₃)₂Cl₂, CuITriethylamine-RT1878Custom Synthesis Report
Phenylacetylene4-Iodotoluene(PPh₃)₂PdCl₂[TBP][4EtOV]Triethylamine100495[4]
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsEthanolK₂CO₃70-High[5]
Phenylacetylene4-Iodotoluene5% Pd on alumina, 0.1% Cu₂O on aluminaTHF-DMA (9:1)-7572<2[6]
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuIDimethylformamideTriethylamine901High[7]

Analysis:

The available data, while from a single reported reaction, indicates that this compound is a viable substrate for Sonogashira coupling, affording a good yield (78%) under mild, room temperature conditions. Phenylacetylene, a widely used benchmark, demonstrates high to excellent yields under various conditions, often at elevated temperatures. The choice between the two would likely depend on the specific substrate, desired reaction conditions (e.g., temperature sensitivity), and cost-effectiveness. The steric hindrance from the additional methyl group in this compound compared to phenylacetylene might influence reaction kinetics and yields with different aryl halides, a factor that warrants further investigation.

Experimental Protocols

General Procedure for Sonogashira Coupling:

The Sonogashira reaction is typically carried out under an inert atmosphere to prevent the homocoupling of the terminal alkyne and to protect the palladium catalyst.[1]

  • Protocol 1: Sonogashira Coupling of this compound with 4-Iodo-N,N-dimethylaniline

    • To a solution of 4-iodo-N,N-dimethylaniline (1.0 eq) in triethylamine are added this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • The reaction mixture is stirred at room temperature for 18 hours.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

  • Protocol 2: Sonogashira Coupling of Phenylacetylene with 4-Iodotoluene [4]

    • In a reaction vessel, 4-iodotoluene (0.5 mmol), phenylacetylene (0.75 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), and triethylamine (2.5 mmol) are dissolved in the ionic liquid [TBP][4EtOV] (0.8 ml).

    • The mixture is heated to 100°C for 4 hours.

    • After cooling, the product is extracted and purified to yield 1-methyl-4-(phenylethynyl)benzene.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click" reaction, known for its high efficiency, regioselectivity, and broad functional group tolerance.[8][9] It is a cornerstone of drug discovery, bioconjugation, and materials science for the reliable formation of 1,2,3-triazoles.[10]

Comparative Performance in CuAAC

Table 2: Comparison of Common Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition with Benzyl Azide

AlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneCu-MONPsWater/Chloroform502483-98[11]
PhenylacetyleneCu/CDichloromethane110 (flow)~2 minQuantitative[10]
Propargyl AlcoholCu(I) or Cu(II) salts with sodium ascorbateWaterRT-High[12]

Analysis:

Phenylacetylene and propargyl alcohol are both highly efficient in CuAAC reactions, often providing high to quantitative yields. The reaction conditions are generally mild, though they can be tailored for specific substrates. Given its structural similarity to phenylacetylene, this compound is expected to be a competent partner in CuAAC reactions. However, the presence of the benzylic methyl group could introduce steric effects that may necessitate slightly longer reaction times or slightly elevated temperatures for optimal yields compared to phenylacetylene.

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is known for its simplicity and robustness, often proceeding under aqueous conditions.[9]

  • Protocol 3: General CuAAC of a Terminal Alkyne with an Azide

    • To a solution of the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water) is added a freshly prepared solution of sodium ascorbate (0.1-0.2 eq).

    • Copper(II) sulfate pentahydrate (0.01-0.05 eq) is then added, and the reaction mixture is stirred at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is typically isolated by extraction and can often be purified by simple filtration or recrystallization.

III. Visualizing Synthetic Pathways

To illustrate the logical flow of the synthetic routes discussed, the following diagrams have been generated using Graphviz.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System Aryl/Vinyl_Halide Aryl/Vinyl Halide (R¹-X) Reaction Sonogashira Coupling Aryl/Vinyl_Halide->Reaction Terminal_Alkyne Terminal Alkyne (H-C≡C-R²) Terminal_Alkyne->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction Base Amine Base Base->Reaction Product Coupled Product (R¹-C≡C-R²) Reaction->Product

Caption: Workflow for the Sonogashira Coupling Reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System Azide Azide (R¹-N₃) Reaction CuAAC (Click Reaction) Azide->Reaction Terminal_Alkyne Terminal Alkyne (H-C≡C-R²) Terminal_Alkyne->Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Cu_Catalyst Product 1,2,3-Triazole Product Reaction->Product

Caption: Workflow for the CuAAC (Click) Reaction.

IV. Conclusion

This compound emerges as a competent substrate for Sonogashira coupling reactions, providing good yields under mild conditions. While direct comparative data for its use in CuAAC reactions is limited, its structural similarity to other reactive alkynes suggests it would be a viable participant. The choice of this compound over more common alternatives like phenylacetylene or propargyl derivatives will ultimately be guided by the specific requirements of the synthetic target, including steric tolerance, desired reaction conditions, and economic considerations. Further experimental studies directly comparing these alkynes under identical conditions would be invaluable for a more definitive assessment of their relative efficiencies.

References

Safety Operating Guide

Navigating the Disposal of But-3-yn-2-ylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of But-3-yn-2-ylbenzene, a flammable and potentially hazardous organic compound. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Step 2: Waste Collection

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure-fitting cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Indicate that the contents are flammable.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated, cool, and away from sources of ignition such as open flames, sparks, and hot surfaces.

  • Secondary Containment: It is highly recommended to place the waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. These companies are equipped to handle and process flammable organic compounds in an environmentally responsible and legally compliant manner, typically through high-temperature incineration. Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

Decision Workflow for Disposal

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow Start Initiate Disposal of this compound Consult_SDS Consult Specific SDS Start->Consult_SDS SDS_Available Is SDS Available? Consult_SDS->SDS_Available Follow_SDS Follow Disposal Instructions in SDS SDS_Available->Follow_SDS Yes General_Protocol Follow General Protocol for Flammable Organics SDS_Available->General_Protocol No Wear_PPE Wear Appropriate PPE Follow_SDS->Wear_PPE General_Protocol->Wear_PPE Collect_Waste Collect in Labeled, Segregated Container Wear_PPE->Collect_Waste Store_Waste Store in Designated Hazardous Waste Area Collect_Waste->Store_Waste Contact_EHS Contact EHS for Professional Disposal Store_Waste->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with safety professionals, you can ensure the safe and responsible management of this compound waste in your laboratory.

Personal protective equipment for handling But-3-yn-2-ylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling this compound (CAS No. 4544-28-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the GHS07 pictogram and the signal word "Warning".[1] This indicates the following potential hazards:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is a volatile organic compound (VOC) and should be handled with appropriate precautions to avoid inhalation and contact.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against eye irritation from splashes or vapors.[4][5]
Skin Protection
Hand ProtectionViton/Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact or immersion. For incidental contact, double-gloving with compatible chemical-resistant gloves is advised. Nitrile gloves offer poor resistance to aromatic hydrocarbons.Aromatic hydrocarbons can degrade many common glove materials.[4]
Body ProtectionA flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron may be required for larger quantities.To prevent skin contact and protect from splashes.
Respiratory Protection An air-purifying respirator with organic vapor cartridges is required when handling outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. The specific type of respirator and cartridge should be determined by a workplace hazard assessment.Due to its volatility, inhalation of vapors is a primary route of exposure.
Quantitative Data Summary
Parameter Value (for Toluene)
OSHA PEL (TWA) 200 ppm
ACGIH TLV (TWA) 20 ppm
NIOSH REL (TWA) 100 ppm
Boiling Point 111 °C
Flash Point 4 °C
Vapor Pressure 22 mmHg @ 20 °C

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

4.1. Preparation and Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit containing absorbent materials suitable for organic solvents readily available.

4.2. Chemical Handling Procedure

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above before handling the chemical.

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Transfer: When transferring the liquid, use a syringe or a cannula to minimize the generation of vapors. Avoid pouring in the open.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the escape of volatile compounds.[3]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2]

Disposal Plan

5.1. Waste Collection

  • Waste Container: Collect all waste containing this compound, including contaminated solvents and disposable materials, in a dedicated, properly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless specifically permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

5.2. Decontamination

  • Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Surfaces: Decontaminate work surfaces with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

5.3. Final Disposal

  • Storage: Keep the sealed waste container in a designated satellite accumulation area.

  • Arrangement for Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6][7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical prep_ppe->handle_transfer prep_fumehood Work in Fume Hood prep_fumehood->handle_transfer prep_emergency Verify Emergency Equipment prep_emergency->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_collect Collect Waste cleanup_decon->cleanup_collect disp_label Label Waste Container cleanup_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_ehs Arrange EHS Pickup disp_store->disp_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.